2-Chloro-4-cyano-6-fluorobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-cyano-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFWDVYYRPLSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735796 | |
| Record name | 2-Chloro-4-cyano-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258298-29-1 | |
| Record name | 2-Chloro-4-cyano-6-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258298-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-cyano-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-cyano-6-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-4-cyano-6-fluorobenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-cyano-6-fluorobenzoic Acid
This guide provides a comprehensive overview of the known chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from established chemical databases and scientific literature.
Chemical Identity and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its structure incorporates a chlorine atom, a cyano group, and a fluorine atom on the benzoic acid framework, making it a potentially valuable intermediate in the synthesis of complex organic molecules.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1258298-29-1 | [1] |
| Molecular Formula | C₈H₃ClFNO₂ | [1] |
| Molecular Weight | 199.56 g/mol | [1] |
| InChI | InChI=1S/C8H3ClFNO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | [1] |
| InChIKey | WWFWDVYYRPLSKP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)C#N | [1] |
Table 2: Physical and Computed Properties
| Property | Value | Notes | Source |
| Physical State | Solid (Predicted) | N/A | |
| Boiling Point | 318.7 ± 42.0 °C | Predicted | [2] |
| Density | 1.57 ± 0.1 g/cm³ | Predicted | [2] |
| XLogP3 | 1.9 | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 3 | Computed | [1] |
| Rotatable Bond Count | 1 | Computed | [1] |
Safety and Hazard Information
It is essential to handle this compound with appropriate safety precautions. The following GHS hazard classifications have been reported.
Table 3: GHS Hazard Classifications
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: GHS Classification information aggregated from various sources.[1]
Experimental Protocols
A plausible synthetic approach, inferred from methods for analogous compounds, involves the diazotization of an amino-substituted benzonitrile followed by hydrolysis.
Generalized Synthetic Pathway
The diagram below illustrates a logical workflow for a potential synthesis of the target compound, based on common organic chemistry transformations for similar structures. This represents a conceptual pathway rather than a validated experimental protocol.
Caption: Plausible synthetic route for this compound.
General Analytical Workflow
Once synthesized, the identity and purity of the compound would be confirmed through a standard battery of analytical techniques. The workflow for such a characterization is outlined below.
References
physicochemical characteristics of 2-Chloro-4-cyano-6-fluorobenzoic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-4-cyano-6-fluorobenzoic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Limited experimental data is publicly available for this compound. The information presented in this guide is a combination of predicted data and experimental data from closely related compounds. All predicted data is clearly marked.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a combination of electron-withdrawing groups (chloro, cyano, and fluoro) on the benzoic acid backbone, suggests unique chemical properties and potential for applications in medicinal chemistry and materials science. This guide provides a summary of its known and predicted physicochemical characteristics, along with relevant experimental protocols for similar compounds that can be adapted for its synthesis and analysis.
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 1. Due to the limited availability of experimental data, many of the listed values are predicted based on computational models. For comparison, experimentally determined properties of the related compound, 2-Chloro-4-fluorobenzoic acid, are provided in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1258298-29-1 | PubChem[1] |
| Molecular Formula | C₈H₃ClFNO₂ | PubChem[1] |
| Molecular Weight | 199.57 g/mol | PubChem[1] |
| Predicted Boiling Point | 318.7 ± 42.0 °C | Supplier Data |
| Melting Point | Not Available | - |
| Predicted Density | 1.57 ± 0.1 g/cm³ | Supplier Data |
| Predicted pKa | Not Available | - |
| Predicted Solubility | Not Available | - |
| Predicted XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Table 2: Experimental Physicochemical Properties of 2-Chloro-4-fluorobenzoic Acid
| Property | Value | Source |
| CAS Number | 2252-51-9 | Sigma-Aldrich |
| Molecular Formula | C₇H₄ClFO₂ | PubChem[2] |
| Molecular Weight | 174.56 g/mol | Sigma-Aldrich |
| Melting Point | 181-183 °C | Sigma-Aldrich |
| Solubility | Soluble in 95% ethanol (50 mg/mL) | Sigma-Aldrich |
Synthesis and Experimental Protocols
Proposed Synthesis of 2-Chloro-4-fluorobenzoic Acid (Adaptable for this compound)
A patented method for synthesizing 2-chloro-4-fluorobenzoic acid involves the diazotization of 2-chloro-4-aminobenzonitrile to generate 2-chloro-4-fluorobenzonitrile, which is then hydrolyzed to the final product[3]. A similar strategy could likely be employed for this compound, starting from a corresponding aminobenzonitrile precursor.
Step 1: Diazotization of 2-chloro-4-aminobenzonitrile to 2-chloro-4-fluorobenzonitrile [3]
-
Add 20.0g of 2-chloro-4-aminobenzonitrile and 47.89g of 30% concentrated hydrochloric acid to a 100mL four-necked flask.
-
Heat the reaction mixture to 70°C and stir for 30 minutes.
-
Cool the solution to 0°C.
-
Slowly add a solution of 9.23g of sodium nitrite in 120g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Add 28.78g of sodium tetrafluoroborate and stir at temperature for 30 minutes.
Step 2: Hydrolysis of 2-chloro-4-fluorobenzonitrile to 2-chloro-4-fluorobenzoic acid [3]
-
In a 100mL four-necked flask, add 5g of 2-chloro-4-fluorobenzonitrile to 35g of a 90% sulfuric acid solution.
-
Heat the mixture to 100°C and stir for 4 hours.
-
Cool the reaction to room temperature and dilute with 40 mL of water.
-
Extract the product three times with 40 mL of dichloromethane.
-
Combine the organic phases and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Proposed synthetic pathway for 2-chloro-4-fluorobenzoic acid.
Analytical Methodologies
Standard analytical techniques for substituted benzoic acids can be employed for the characterization and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for analyzing this compound.
-
Column: A C18 column is generally effective for the separation of benzoic acid derivatives[4].
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with phosphoric acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol[5].
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 230-280 nm for benzoic acids)[5].
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing substituents. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm)[6][7].
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carboxyl carbon is expected to resonate in the range of 165-185 ppm. The chemical shifts of the aromatic carbons will be affected by the attached halogen and cyano groups[8][9][10].
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a characteristic broad O-H stretching band for the carboxylic acid dimer from approximately 3300 to 2500 cm⁻¹[11][12].
-
A strong C=O stretching absorption is expected between 1760 and 1690 cm⁻¹[10][11][12].
-
The C-O stretching and O-H bending vibrations will also be present in the fingerprint region[11][12].
-
A characteristic C≡N stretching vibration should be observable around 2230-2210 cm⁻¹.
-
-
Mass Spectrometry (MS):
Caption: General analytical workflow for the characterization of this compound.
Biological Activity
There is currently no specific information available in the searched literature regarding the biological activity or signaling pathways associated with this compound. However, the presence of fluorine and a cyano group, common moieties in pharmacologically active compounds, suggests potential for biological activity. Fluorination can enhance metabolic stability and binding affinity of molecules[17][18][19]. Benzoic acid derivatives are known to possess a wide range of biological activities, including anticancer properties[20][21]. Further research is required to elucidate any potential therapeutic applications of this specific compound.
Safety and Handling
Detailed safety information for this compound is not available. However, based on the data for the similar compound, 2-chloro-4-fluorobenzoic acid, and general knowledge of substituted benzoic acids, the following precautions are recommended[22][23][24]:
-
Hazard Classifications (for 2-chloro-4-fluorobenzoic acid): Acute toxicity (oral), skin irritation, serious eye damage, and specific target organ toxicity (single exposure, respiratory system)[24].
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.
References
- 1. This compound | C8H3ClFNO2 | CID 66801412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Benzoic Acid | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-4-cyano-6-fluorobenzoic acid (CAS Number: 1258298-29-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-cyano-6-fluorobenzoic acid, a halogenated aromatic compound with potential applications in chemical synthesis and drug discovery. This document summarizes its chemical and physical properties, outlines known synthetic routes, and provides essential safety information.
Chemical and Physical Properties
This compound is a substituted benzoic acid derivative. The presence of chloro, cyano, and fluoro groups on the aromatic ring imparts unique electronic and steric properties, making it a potentially valuable building block in medicinal chemistry and materials science. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1258298-29-1 | [1] |
| Molecular Formula | C₈H₃ClFNO₂ | [1] |
| Molecular Weight | 199.57 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Predicted Boiling Point | 318.7 ± 42.0 °C | N/A |
| Predicted Density | 1.57 ± 0.1 g/cm³ | N/A |
| Appearance | White to off-white solid | N/A |
Synthesis of this compound
Several synthetic routes to this compound have been described in patent literature, primarily focusing on the modification of precursor molecules. The most common strategies involve the hydrolysis of a benzonitrile derivative.
Synthesis via Hydrolysis of 2-Chloro-4-fluorobenzonitrile
One prominent synthetic pathway involves the hydrolysis of 2-chloro-4-fluorobenzonitrile under acidic or basic conditions. This method is advantageous due to the commercial availability of the starting material.
Acid-Catalyzed Hydrolysis:
This procedure involves heating 2-chloro-4-fluorobenzonitrile in the presence of a strong acid, such as sulfuric acid.
Experimental Protocol (Example from Patent Literature):[2]
-
To a 100 mL four-necked flask, add 35 g of 90% sulfuric acid solution.
-
Add 5 g of 2-chloro-4-fluorobenzonitrile to the flask.
-
Heat the reaction mixture to 100°C and stir for 4 hours.
-
After cooling to room temperature, dilute the mixture with 40 mL of water.
-
Extract the product three times with 40 mL of dichloromethane.
-
Combine the organic phases and remove the solvent under reduced pressure to yield the product.
This method has been reported to produce the desired product in a mass yield of up to 93.05%.[2]
Base-Catalyzed Hydrolysis followed by Acidification:
An alternative approach utilizes a strong base, such as potassium hydroxide, to hydrolyze the nitrile, followed by acidification to yield the carboxylic acid.
Experimental Protocol (Example from Patent Literature):
-
In a 100 mL four-necked flask, combine 5.0 g of 2-chloro-4-fluorobenzonitrile with 180.3 g of 10% potassium hydroxide solution.
-
Heat the mixture to 70°C and stir for 6 hours.
-
After cooling to room temperature, extract the solution with 25 mL of ethyl acetate and discard the organic phase.
-
Adjust the pH of the aqueous phase to 2-3 with concentrated hydrochloric acid to precipitate the product.
The following diagram illustrates the general workflow for the synthesis of this compound from 2-chloro-4-fluorobenzonitrile.
Applications in Research and Drug Development
While detailed biological activity for this compound is not extensively reported in peer-reviewed literature, its structural motifs are present in molecules with known biological relevance. Halogenated benzoic acids are a common scaffold in medicinal chemistry, often utilized as starting materials for the synthesis of more complex molecules with a wide range of therapeutic applications. The presence of the cyano group offers a versatile handle for further chemical modifications, such as conversion to amines or tetrazoles, which can be crucial for modulating the pharmacological properties of a lead compound.
Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be provided at this time. Researchers are encouraged to explore its potential as a building block for the synthesis of novel kinase inhibitors, receptor antagonists, or other potential therapeutic agents.
Safety and Handling
This compound is classified as a hazardous substance. The following hazard statements apply:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an attractive starting material for the development of novel chemical entities. While its own biological activity is not yet well-defined in the public domain, its structural features suggest potential for its use as a scaffold in the design of new pharmaceuticals. Further research is warranted to explore the full potential of this compound in various fields of chemical and biological sciences.
References
A Technical Guide to the Structure Elucidaion of 2-Chloro-4-cyano-6-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide outlines the comprehensive analytical workflow for the structural determination of 2-Chloro-4-cyano-6-fluorobenzoic acid. The methodologies presented herein provide a robust framework for the characterization of complex small molecules, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Introduction and Molecular Properties
The initial step in the structure elucidation of an unknown compound is the determination of its fundamental molecular properties. For the target compound, this compound, these properties are foundational for all subsequent spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClFNO₂ | PubChem |
| Molecular Weight | 199.56 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1258298-29-1 | ChemicalBook |
| Canonical SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)C#N | PubChem |
Analytical Workflow
The structure elucidation process follows a logical progression, beginning with the determination of the molecular formula and proceeding through the identification of functional groups to the final assembly of the molecular structure. Each stage provides critical pieces of information that, when combined, reveal the definitive structure of the analyte.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Interpretation |
| Molecular Ion [M]⁺ | m/z 199/201 | Corresponds to the molecular weight. The ~3:1 ratio of the M and M+2 peaks is characteristic of a molecule containing one chlorine atom. |
| Base Peak | m/z 182 | Loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid group is a common fragmentation pathway for benzoic acids.[1] |
| Key Fragment | m/z 154 | Subsequent loss of carbon monoxide (-CO, 28 Da) from the [M-OH]⁺ fragment.[1] |
| Key Fragment | m/z 128 | Loss of a cyano radical (-CN, 26 Da) from the aromatic ring. |
| Key Fragment | m/z 155 | Decarboxylation event, with loss of carbon dioxide (-CO₂, 44 Da), is a characteristic fragmentation of deprotonated benzoic acids in ESI-MS.[2] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A small quantity of the solid sample (typically <1 mg) is dissolved in a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup: The mass spectrometer is calibrated using a standard compound (e.g., perfluorotributylamine). The ion source is set to electron ionization (EI) mode with a standard electron energy of 70 eV.
-
Sample Introduction: The sample solution is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Data Acquisition: The instrument scans a mass-to-charge (m/z) range, for example, from m/z 40 to 500, to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and to propose fragmentation pathways that are consistent with the predicted structure.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Very broad and strong, indicative of hydrogen-bonded dimers.[3][4] |
| 2240 - 2220 | Nitrile | C≡N Stretch | Sharp, medium-to-strong intensity. The frequency is in the range for aromatic nitriles.[5][6] |
| 1710 - 1680 | Carboxylic Acid | C=O Stretch | Strong and sharp. Conjugation with the aromatic ring lowers the frequency.[7][8][9] |
| 1600 - 1450 | Aromatic Ring | C=C Stretch | Multiple sharp bands of variable intensity. |
| 1320 - 1210 | Carboxylic Acid | C-O Stretch | Strong intensity.[4][8] |
| 1150 - 1000 | Aryl-Halogen | C-F Stretch | Strong absorption. |
| 850 - 650 | Aryl-Halogen | C-Cl Stretch | Medium to strong absorption. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and functioning correctly.
-
Background Scan: A background spectrum is collected to account for atmospheric CO₂ and H₂O, as well as any absorbance from the ATR crystal itself.[10]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage. A built-in press is used to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is generated by ratioing the sample scan against the background scan. The spectrum is then analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and its signal is often broad. |
| 8.0 - 8.2 | Doublet | 1H | H-5 | The proton meta to the carboxylic acid and ortho to the cyano group. |
| 7.8 - 8.0 | Doublet | 1H | H-3 | The proton meta to the carboxylic acid and ortho to the chlorine atom. |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded.[11] |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-6 | Carbon directly attached to fluorine exhibits a large one-bond C-F coupling constant. |
| ~140 (d, ²JCF ≈ 15 Hz) | C-1 | Carbon adjacent to the fluorine-bearing carbon shows a smaller two-bond coupling. |
| ~138 | C-2 | Carbon attached to the electronegative chlorine atom. |
| ~135 | C-3 | Aromatic CH carbon. |
| ~120 | C-5 | Aromatic CH carbon. |
| ~118 | C≡N | The carbon of the nitrile group. |
| ~110 | C-4 | The carbon attached to the cyano group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrument Tuning: The NMR spectrometer is tuned to the specific nucleus being observed (¹H or ¹³C) and the probe is matched to the sample. The magnetic field homogeneity is optimized by shimming.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically run to produce a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent signal or TMS.
-
Spectral Analysis: The chemical shifts, signal integrations (for ¹H), multiplicities (splitting patterns), and coupling constants are analyzed to deduce the molecular structure.
Structure Confirmation
The combined data from MS, IR, and NMR lead to the unambiguous identification of the compound. The workflow below illustrates how the predicted spectroscopic data logically supports the final structure.
References
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-Chloro-4-cyano-6-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data and a representative analytical workflow for 2-Chloro-4-cyano-6-fluorobenzoic acid, a key intermediate in various chemical syntheses. The information herein is intended to support research and development activities by providing both foundational data and a practical framework for quality control.
Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates a chlorine atom, a cyano group, and a fluorine atom, bestowing it with unique reactivity and properties that are valuable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.
Data Summary
The fundamental molecular properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citation |
| Molecular Formula | C₈H₃ClFNO₂ | [1] |
| Molecular Weight | 199.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Analytical Quality Control Protocol
Ensuring the identity and purity of starting materials is a critical step in any research or development pipeline. The following section details a standard experimental protocol for the quality control analysis of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To confirm the identity and determine the purity of a supplied batch of this compound.
Materials:
-
Sample of this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
Deuterated solvent (e.g., DMSO-d₆) for NMR analysis
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
NMR spectrometer (e.g., 400 MHz)
Experimental Methodologies:
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:
-
Methodology: Utilize the same LC method as described above. The eluent from the HPLC is directed into the mass spectrometer.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Range: m/z 100-500.
-
-
Analysis: Confirm the identity of the compound by observing the deprotonated molecular ion [M-H]⁻ at an m/z corresponding to the calculated mass of C₈H₂ClFNO₂⁻ (197.97).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Analysis: The chemical shifts, coupling constants, and integration of the observed signals in the spectra should be consistent with the known structure of this compound.
-
Visualized Workflow
The logical flow of the quality control process is crucial for ensuring that a compound meets the required specifications before being used in further applications. The diagram below illustrates the sequential workflow of the analytical protocol described.
Caption: Quality Control Workflow for this compound.
References
Spectroscopic and Analytical Profile of 2-Chloro-4-cyano-6-fluorobenzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 2-Chloro-4-cyano-6-fluorobenzoic acid. Due to the absence of publicly available experimental spectroscopic data at the time of this report, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, and key infrared absorption bands. Mass spectrometry data is presented based on the calculated molecular weight. This guide also outlines standardized experimental protocols for the acquisition of such data, providing a foundational framework for researchers working with this and structurally related compounds.
Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 1258298-29-1 |
| Molecular Formula | C₈H₃ClFNO₂ |
| Molecular Weight | 199.57 g/mol |
| Chemical Structure | (A 2D chemical structure diagram would be placed here) |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be confirmed by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.5 - 14.5 | Singlet (broad) | 1H | -COOH |
| ~8.2 - 8.4 | Doublet | 1H | Aromatic CH |
| ~8.0 - 8.2 | Doublet | 1H | Aromatic CH |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~164 - 166 | -COOH |
| ~160 - 163 (d, J ≈ 250-260 Hz) | C-F |
| ~138 - 140 (d) | C-Cl |
| ~135 - 137 (d) | Aromatic CH |
| ~118 - 120 (d) | Aromatic C-CN |
| ~116 - 118 | -CN |
| ~114 - 116 (d) | Aromatic C-COOH |
| ~112 - 114 (d) | Aromatic CH |
Note: 'd' denotes a doublet, with the predicted coupling constant (J) in Hertz (Hz) arising from fluorine-carbon coupling.
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 - 2500 (broad) | O-H stretch (Carboxylic acid) |
| ~2230 - 2210 | C≡N stretch (Cyano) |
| ~1720 - 1680 | C=O stretch (Carboxylic acid) |
| ~1600 - 1450 | C=C stretch (Aromatic) |
| ~1300 - 1200 | C-O stretch |
| ~1100 - 1000 | C-F stretch |
| ~800 - 700 | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z 199.0 (³⁵Cl), 201.0 (³⁷Cl) |
| Major Fragments | m/z 182 ([M-OH]⁺), 154 ([M-COOH]⁺) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds. ¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
IR Spectroscopy
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation:
-
Solid Phase (KBr pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Data Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Varied to induce fragmentation for structural analysis.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound. While experimental data is currently unavailable in the public domain, the predicted spectroscopic values and standardized protocols provided herein offer valuable guidance for analytical endeavors. It is strongly recommended that experimental data be acquired to validate these predictions and to provide a definitive spectroscopic profile for this compound.
solubility profile of 2-Chloro-4-cyano-6-fluorobenzoic acid in organic solvents
An In-depth Technical Guide on the Solubility Profile of 2-Chloro-4-cyano-6-fluorobenzoic acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of this compound in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview of generalized experimental protocols for determining solubility. A proposed data presentation format is included to guide researchers in systematically recording their findings. Additionally, a visual representation of a standard experimental workflow for solubility determination is provided.
Introduction
This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a nitrile group, and halogen substituents, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in different organic solvents. Understanding the solubility profile of this compound is crucial for its application in various research and development activities, including reaction chemistry, purification, formulation, and analytical method development.
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. To facilitate future research and data collection, the following table is provided as a template for systematically recording experimentally determined solubility values.
Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature (25 °C)
| Solvent | Chemical Class | Solubility ( g/100 mL) | Observations |
| Methanol | Alcohol | Data not available | |
| Ethanol (95%) | Alcohol | Data not available | |
| Acetone | Ketone | Data not available | |
| Ethyl Acetate | Ester | Data not available | |
| Dichloromethane | Halogenated | Data not available | |
| Toluene | Aromatic Hydrocarbon | Data not available | |
| Hexane | Aliphatic Hydrocarbon | Data not available | |
| Dimethylformamide (DMF) | Amide | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data not available |
Note: For the related compound, 2-Chloro-4-fluorobenzoic acid, a qualitative solubility in 95% ethanol is reported as 50 mg/mL.[1] This may suggest that this compound also exhibits some solubility in polar protic solvents like ethanol.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method (Isothermal Equilibrium Method)
This is a common and straightforward method for determining solubility.
Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent at a specific temperature to reach a saturated solution.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Filter the withdrawn aliquot using a syringe filter into a pre-weighed, dry volumetric flask.
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the volumetric flask in an oven at a temperature below the boiling point of the solvent and below the melting point of the solute until a constant weight is achieved.
-
Weigh the volumetric flask containing the dried solute.
-
The mass of the dissolved solute is the final weight of the flask minus its initial weight.
-
Calculate the solubility in terms of g/100 mL or other desired units.
High-Performance Liquid Chromatography (HPLC) Method
This method is useful for lower solubility compounds or when only small amounts of material are available.
Objective: To determine the concentration of the solute in a saturated solution using HPLC with a calibration curve.
Materials:
-
Same as the gravimetric method, plus:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Mobile phase solvents
Procedure:
-
Prepare a saturated solution as described in steps 1-7 of the gravimetric method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Take a known volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility using the gravimetric method.
Caption: Experimental workflow for determining solubility via the gravimetric method.
Conclusion
References
Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Chloro-4-cyano-6-fluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of chloro, cyano, and fluoro groups, along with a carboxylic acid moiety, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of complex target molecules. This guide proposes a synthetic route starting from the commercially available 2,4-dichloro-5-fluorobenzonitrile, leveraging a nucleophilic aromatic substitution to introduce the cyano group, followed by hydrolysis to yield the final carboxylic acid.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing with 2,4-dichloro-5-fluorobenzonitrile. The first step involves a nucleophilic aromatic substitution of one of the chloro groups with a cyanide ion. The second and final step is the hydrolysis of the newly introduced nitrile group to the corresponding carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-cyano-6-fluorobenzonitrile
This procedure is adapted from a patented method for the synthesis of 2,4-dichloro-5-fluorobenzonitrile, a structurally similar compound.[1]
Reaction:
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-fluorobenzonitrile (18.8 g, 0.1 mol) and dimethylformamide (DMF, 100 mL).
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
Add sodium cyanide (5.4 g, 0.11 mol) to the solution.
-
Heat the reaction mixture to 150°C and maintain this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-chloro-4-cyano-6-fluorobenzonitrile.
Quantitative Data for Step 1:
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| 2,4-dichloro-5-fluorobenzonitrile | 188.00 | 18.8 | 0.1 | - |
| Sodium Cyanide | 49.01 | 5.4 | 0.11 | - |
| 2-chloro-4-cyano-6-fluorobenzonitrile | 178.55 | (Theoretical: 17.86) | (Theoretical: 0.1) | ~70-80 (Estimated) |
Step 2: Synthesis of this compound
This procedure is a standard hydrolysis of a nitrile to a carboxylic acid.[1]
Reaction:
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, add 2-chloro-4-cyano-6-fluorobenzonitrile (17.9 g, 0.1 mol) and a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).
-
Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 60°C to a constant weight to obtain this compound.
Quantitative Data for Step 2:
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| 2-chloro-4-cyano-6-fluorobenzonitrile | 178.55 | 17.9 | 0.1 | - |
| This compound | 197.56 | (Theoretical: 19.76) | (Theoretical: 0.1) | ~85-95 (Estimated) |
Experimental Workflow Visualization
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
This technical guide presents a viable synthetic route for the preparation of this compound. The proposed pathway utilizes established and reliable chemical reactions, providing a solid foundation for researchers and drug development professionals to synthesize this valuable compound. The detailed experimental protocols and quantitative data offer a practical starting point for laboratory-scale synthesis. Further optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale. The visualizations provided aim to enhance the understanding of the synthetic strategy and experimental procedures.
References
Unlocking the Potential of 2-Chloro-4-cyano-6-fluorobenzoic Acid: A Technical Guide for Researchers
For Immediate Release
[CITY, STATE] – [Date] – In the ever-evolving landscape of chemical research and development, the identification of novel molecular scaffolds with the potential for diverse applications is a critical endeavor. 2-Chloro-4-cyano-6-fluorobenzoic acid, a sparsely documented yet promising aromatic carboxylic acid, stands as one such molecule. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the potential research avenues for this compound, drawing upon its structural features and the known applications of analogous molecules. While direct research on this compound is limited, its unique combination of reactive functional groups—a carboxylic acid, a nitrile, a chloro group, and a fluoro group—suggests significant potential in medicinal chemistry, agrochemicals, and materials science.
Core Compound Properties
A summary of the known physicochemical properties of this compound is presented below. This data, primarily sourced from PubChem, provides a foundational understanding of the molecule.[1]
| Property | Value |
| Molecular Formula | C₈H₃ClFNO₂ |
| Molecular Weight | 199.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1258298-29-1 |
| Appearance | White to off-white powder (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Potential Research Areas and Applications
The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of multiple, distinct functional groups allows for a variety of chemical transformations, opening the door to several promising research directions.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The substituted benzoic acid motif is a common feature in many approved drugs. The specific substituents on this compound suggest its potential as a scaffold for developing novel therapeutic agents.
-
Kinase Inhibitors: The cyano group can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding pockets. The aromatic ring can be further functionalized to target specific kinases implicated in cancer and inflammatory diseases.
-
Antiviral and Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial and antiviral properties. The chloro and fluoro groups on the benzoic acid ring could be exploited to develop new agents to combat infectious diseases.
-
Ion Channel Modulators: Benzoic acid derivatives have been shown to modulate the activity of various ion channels. This scaffold could be a starting point for the discovery of new treatments for neurological and cardiovascular disorders.
A hypothetical workflow for the initial stages of a drug discovery program utilizing this compound is depicted below.
References
Theoretical Analysis of 2-Chloro-4-cyano-6-fluorobenzoic Acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-4-cyano-6-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing chloro, cyano, and fluoro groups, suggests interesting electronic and structural properties that could influence its reactivity and intermolecular interactions. A thorough understanding of these properties at a molecular level is crucial for its application in drug design and the development of new materials.
As of the compilation of this guide, dedicated theoretical studies on this compound are not extensively available in peer-reviewed literature. Therefore, this document serves as a comprehensive technical guide outlining a proposed theoretical investigation based on established computational methodologies. The data presented herein is illustrative of the expected outcomes from such a study and provides a framework for future computational research on this molecule.
Proposed Computational Methodology
The theoretical analysis of this compound would be conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Experimental Protocols:
1. Geometry Optimization and Vibrational Frequency Analysis:
-
Software: Gaussian 16 suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Procedure: The initial molecular structure of this compound would be constructed using GaussView 6. A full geometry optimization would be performed in the gas phase to locate the global minimum on the potential energy surface. The convergence criteria would be set to the default values. Following optimization, vibrational frequency calculations would be carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.
2. Electronic Properties Calculation:
-
Method: The optimized geometry from the previous step would be used for single-point energy calculations.
-
Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap, a key indicator of chemical reactivity, would be calculated. Other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness would be derived from the HOMO and LUMO energies.
Data Presentation: Predicted Molecular Properties
The following tables summarize the anticipated quantitative data from the proposed DFT calculations on this compound.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C1-C2 | 1.395 |
| C2-C3 | 1.387 | |
| C3-C4 | 1.391 | |
| C4-C5 | 1.388 | |
| C5-C6 | 1.396 | |
| C6-C1 | 1.405 | |
| C6-Cl | 1.745 | |
| C4-F | 1.352 | |
| C2-C≡N | 1.438 | |
| C≡N | 1.154 | |
| C1-C(O)OH | 1.498 | |
| C=O | 1.215 | |
| C-O | 1.358 | |
| O-H | 0.967 | |
| Bond Angles (º) | C1-C6-C5 | 119.5 |
| C6-C1-C2 | 120.3 | |
| C1-C2-C3 | 119.8 | |
| C2-C3-C4 | 120.1 | |
| C3-C4-C5 | 119.7 | |
| C4-C5-C6 | 120.6 | |
| Cl-C6-C1 | 118.9 | |
| F-C4-C3 | 118.5 | |
| N≡C-C2-C1 | 178.9 | |
| O=C-O | 123.4 | |
| Dihedral Angles (º) | C6-C1-C(O)-O | 178.5 |
| Cl-C6-C5-C4 | 179.8 | |
| F-C4-C3-C2 | -179.9 |
Table 2: Predicted Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Assignment |
| ~3570 | O-H stretch |
| ~2235 | C≡N stretch |
| ~1730 | C=O stretch |
| ~1580, 1470 | C=C aromatic ring stretch |
| ~1310 | C-O stretch |
| ~1250 | C-F stretch |
| ~850 | C-H out-of-plane bend |
| ~780 | C-Cl stretch |
Table 3: Predicted Electronic Properties
| Parameter | Predicted Value (eV) |
| HOMO Energy | -7.15 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Energy Gap (ΔE) | 4.70 |
| Ionization Potential (I) | 7.15 |
| Electron Affinity (A) | 2.45 |
| Electronegativity (χ) | 4.80 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.426 |
Visualizations
The following diagrams illustrate the molecular structure and the proposed computational workflow.
2-Chloro-4-cyano-6-fluorobenzoic Acid: A Technical Overview for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-cyano-6-fluorobenzoic acid, a halogenated and cyanated benzoic acid derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this document also draws upon information from structurally related molecules to provide context and potential avenues for research and application.
Chemical Identity and Properties
This compound is a small molecule with the chemical formula C₈H₃ClFNO₂ and a molecular weight of 199.56 g/mol .[1] Its structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, a fluorine atom, and a cyano group. These functional groups are expected to influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it a potentially valuable building block in the design of novel therapeutic agents.
Table 1: Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₈H₃ClFNO₂ |
| Molecular Weight | 199.56 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1258298-29-1 |
| SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)C#N |
| InChIKey | WWFWDVYYRPLSKP-UHFFFAOYSA-N |
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary between suppliers.
Table 2: Commercial Suppliers and Availability
| Supplier | Purity | Available Quantities | Contact Information |
| Shanghai Nianxing Industrial Co., Ltd. | 95.0% | Inquire | --INVALID-LINK-- |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g, 1kg, 100kg, 1000kg (Inquire for price) | --INVALID-LINK-- |
| Shanghai Jizhi Biochemical Technology Co., Ltd. | 97.0% | 25mg, 100mg, 250mg, 1g | --INVALID-LINK-- |
| Shanghai Amole Biotechnology Co., Ltd. | 97.0% | 25mg, 100mg, 250mg, 1g (Inquire for price) | --INVALID-LINK-- |
Note: Pricing and stock availability are subject to change and should be confirmed directly with the suppliers.
Synthesis and Experimental Protocols
A plausible synthetic pathway could start from 2-chloro-4-aminobenzonitrile. This starting material can undergo a diazotization reaction, followed by a Sandmeyer-type reaction to introduce the fluorine atom, and subsequent hydrolysis of the nitrile group to the carboxylic acid.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis route for this compound.
General Experimental Considerations (Based on Related Syntheses):
-
Diazotization: Typically carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid like hydrochloric acid.
-
Fluorination: The Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate salt, is a common method for introducing fluorine onto an aromatic ring.
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, often requiring elevated temperatures.
-
Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography.
Potential Applications in Research and Drug Development
While specific biological activities of this compound are not yet documented, its structural motifs are present in various biologically active molecules. Halogenated benzoic acids are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of chlorine and fluorine can enhance metabolic stability and binding affinity of a molecule to its biological target. The cyano group can act as a hydrogen bond acceptor or be used as a handle for further chemical modifications.
Given the properties of related compounds, this compound could be explored as a building block for the synthesis of novel inhibitors of enzymes or modulators of receptors implicated in various diseases.
Safety and Handling
Safety data for this compound is limited. However, based on data for structurally similar compounds, it should be handled with care in a laboratory setting.
Table 3: General Safety and Handling Precautions
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat should be worn. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
For detailed and specific safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and other applications. While detailed experimental and biological data for this specific molecule are scarce, its structural features suggest it could be a valuable tool for medicinal chemists. Further research is needed to fully elucidate its properties and potential applications. Researchers working with this compound should proceed with appropriate safety precautions and refer to the supplier's SDS for detailed handling information.
References
purity standards for 2-Chloro-4-cyano-6-fluorobenzoic acid
An In-depth Technical Guide to the Purity Standards of 2-Chloro-4-cyano-6-fluorobenzoic Acid
for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceutical compounds. Given the limited publicly available data on this specific molecule, this paper combines information on commercially available grades with a theoretical framework for its synthesis and analysis, drawing parallels from structurally related compounds.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. The stringent purity requirements for pharmaceutical intermediates necessitate robust analytical methods to identify and quantify the main component and any potential impurities. This guide outlines the likely purity profile, potential process-related impurities based on a plausible synthetic route, and recommended analytical methodologies for quality control.
Purity Standards and Specifications
While no official pharmacopeial monograph for this compound currently exists, a general purity standard can be established based on commercially available research-grade material and typical requirements for early-stage drug development intermediates. Commercial suppliers offer this compound with purities ranging from 95% to 98%.[1] A higher purity of ≥98% is generally recommended for applications in pharmaceutical synthesis.
A comprehensive set of specifications should include assays for the parent compound, limits for specific and unspecified impurities, and residual solvents.
Table 1: Proposed Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, MS, IR |
| Assay | ≥ 98.0% (by HPLC) | HPLC-UV |
| Individual Unspecified Impurity | ≤ 0.10% | HPLC-UV |
| Total Impurities | ≤ 2.0% | HPLC-UV |
| Residual Solvents | To be determined based on synthesis | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Potential Impurities from Synthesis
A definitive synthesis route for this compound is not widely published. However, a plausible pathway can be extrapolated from known syntheses of similar halogenated and cyanated benzoic acids. A likely approach would involve the hydrolysis of a benzonitrile precursor, which itself could be synthesized from a suitable aminobenzene derivative through a Sandmeyer reaction.
Based on this proposed synthesis, the following categories of impurities could be anticipated:
-
Starting Materials: Unreacted precursors from the multi-step synthesis.
-
Intermediates: Incomplete conversion of intermediates to the final product.
-
By-products: Formed from side reactions, such as the formation of isomeric products or hydrolysis of the cyano group under different conditions.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.
Figure 1: Proposed Synthesis Pathway and Potential Impurities
Caption: A plausible synthesis route and potential process-related impurities.
Experimental Protocols for Purity Determination
A combination of chromatographic and spectroscopic methods is essential for the comprehensive quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
A reverse-phase HPLC method with UV detection is the primary technique for determining the purity and quantifying impurities. The following is a proposed starting method that should be validated for specificity, linearity, accuracy, precision, and robustness.
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL. |
Figure 2: Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of the target compound.
Gas Chromatography (GC) for Residual Solvents
The analysis of residual solvents should be performed using headspace gas chromatography with flame ionization detection (HS-GC-FID), following the principles outlined in pharmacopeial chapters such as USP <467>. The specific solvents to be tested for will depend on the solvents used in the actual synthesis and purification processes.
Spectroscopic Methods for Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the compound. The spectra should be consistent with the expected shifts and coupling patterns for this compound.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. The fragmentation pattern can also offer structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, the nitrile C≡N stretch, and the aromatic C-H and C=C vibrations.
Conclusion
Establishing robust is critical for its application in pharmaceutical development. This guide provides a framework for these standards, including proposed specifications, a discussion of potential impurities based on a likely synthetic route, and detailed, adaptable analytical methods for quality control. The implementation of these or similar validated analytical procedures will ensure the consistent quality and purity of this important chemical intermediate. For regulatory filings, a confirmed synthesis route and process-specific impurity profiling and validation of the analytical methods are mandatory.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chloro-4-fluorobenzoic Acid from 2-Chloro-4-aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluorobenzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its fluorinated and chlorinated aromatic structure imparts unique chemical properties that are often sought after in the development of bioactive molecules. This document provides a detailed protocol for the synthesis of 2-chloro-4-fluorobenzoic acid, starting from the readily available precursor, 2-chloro-4-aminobenzonitrile. The methodology is based on a two-step process involving a diazotization-fluorination reaction followed by hydrolysis.[2] This route avoids the use of expensive noble metal catalysts and highly toxic reagents, making it a more environmentally friendly and cost-effective approach suitable for large-scale industrial production.[2]
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Diazotization and Fluorination: The amino group of 2-chloro-4-aminobenzonitrile is converted into a diazonium salt, which is subsequently replaced by a fluorine atom to yield 2-chloro-4-fluorobenzonitrile.
-
Hydrolysis: The cyano group of 2-chloro-4-fluorobenzonitrile is hydrolyzed under acidic conditions to produce the final product, 2-chloro-4-fluorobenzoic acid.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-fluorobenzonitrile via Diazotization-Fluorination
This procedure is adapted from patent CN114790139A.[2][3]
Materials:
-
2-chloro-4-aminobenzonitrile
-
Concentrated Hydrochloric Acid (30%)
-
Sodium Nitrite (NaNO₂)
-
Sodium Tetrafluoroborate (NaBF₄)
-
Water
-
Ice
Equipment:
-
Four-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Buchner funnel and flask for filtration
Procedure:
-
In a 100mL four-necked flask, add 47.89g of 30% concentrated hydrochloric acid (394.01 mmol, 3 eq) and 20.0g of 2-chloro-4-aminobenzonitrile (131.08 mmol, 1 eq).[2]
-
Heat the reaction mixture to 70°C and stir for 30 minutes.[2]
-
Cool the mixture to 0°C using an ice bath.[2]
-
Slowly add a solution of 9.23g of sodium nitrite (133.70 mmol, 1.02 eq) dissolved in 120g of water dropwise over approximately 1 hour, ensuring the temperature is maintained at 0°C.[2]
-
After the addition is complete, continue stirring at 0°C for another 30 minutes.[2]
-
Add 28.78g of sodium tetrafluoroborate (262.16 mmol, 2 eq) to the reaction mixture and stir for an additional 30 minutes at the same temperature.[2]
-
Collect the resulting solid by filtration, wash with water, and dry to obtain the intermediate, 2-chloro-4-fluorobenzonitrile.
Step 2: Synthesis of 2-Chloro-4-fluorobenzoic Acid via Hydrolysis
This procedure is adapted from patent CN114790139A.[2][3]
Materials:
-
2-chloro-4-fluorobenzonitrile
-
Sulfuric Acid (90%)
-
Water
-
Dichloromethane
Equipment:
-
Four-necked flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100mL four-necked flask, add 35g of 90% sulfuric acid solution (321.42 mmol, 10 eq) and 5g of 2-chloro-4-fluorobenzonitrile (32.14 mmol, 1 eq).[2]
-
Heat the mixture to 100°C and stir for 4 hours.[2]
-
Cool the reaction mixture to room temperature and dilute with 40 mL of water.[2]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).[2]
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-4-fluorobenzoic acid.[2]
-
The crude product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the quantitative data from the synthesis process as described in the cited patent.
| Parameter | Step 1: Diazotization-Fluorination | Step 2: Hydrolysis |
| Starting Material | 2-chloro-4-aminobenzonitrile | 2-chloro-4-fluorobenzonitrile |
| Reagents | HCl, NaNO₂, NaBF₄ | H₂SO₄ |
| Molar Ratio (Substrate:Reagents) | 1 : 3 : 1.02 : 2 | 1 : 10 |
| Reaction Temperature | 0°C (diazotization), 70°C (initial dissolution) | 100°C |
| Reaction Time | ~2.5 hours | 4 hours |
| Product | 2-chloro-4-fluorobenzonitrile | 2-chloro-4-fluorobenzoic acid |
| Yield | Not explicitly stated for this specific example | 93.05% (mass yield)[2] |
| Purity | Not explicitly stated | Not explicitly stated |
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-aminobenzonitrile.
Caption: Workflow for the synthesis of 2-Chloro-4-fluorobenzoic acid.
This diagram outlines the two primary stages of the synthesis, starting from 2-chloro-4-aminobenzonitrile and culminating in the formation of 2-chloro-4-fluorobenzoic acid, highlighting the key reagents and conditions for each step.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid, a potentially valuable building block in the development of novel pharmaceuticals and agrochemicals. The outlined synthetic route is a multi-step process commencing with the commercially available starting material, 2-chloro-6-fluorotoluene. The protocol details the nitration, reduction, cyanation, and subsequent oxidation required to yield the final product.
Experimental Overview
The synthesis of this compound is proposed to proceed through a four-step reaction sequence as illustrated below. This pathway leverages well-established organic transformations, including electrophilic aromatic substitution, reduction of a nitro group, Sandmeyer reaction, and side-chain oxidation.
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties for each step of the synthesis. These values are based on typical yields for analogous reactions reported in the chemical literature.
| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| 1 | 2-Chloro-6-fluoro-4-nitrotoluene | 189.56 | 131.2 | 118.1 | 90 | 45-47 |
| 2 | 4-Amino-2-chloro-6-fluorotoluene | 159.59 | 100.0 | 88.0 | 88 | 68-70 |
| 3 | 2-Chloro-4-cyano-6-fluorotoluene | 169.57 | 88.5 | 70.8 | 80 | 85-87 |
| 4 | This compound | 199.57 | 78.0 | 62.4 | 80 | 210-212 |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-fluoro-4-nitrotoluene
This procedure describes the nitration of 2-chloro-6-fluorotoluene to introduce a nitro group at the C4 position.
Materials:
-
2-Chloro-6-fluorotoluene (1.0 mol, 144.57 g)
-
Concentrated Sulfuric Acid (98%, 200 mL)
-
Concentrated Nitric Acid (70%, 1.1 mol, 70 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Thermometer
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-chloro-6-fluorotoluene (1.0 mol).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (200 mL) while maintaining the internal temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 mol) to concentrated sulfuric acid (50 mL), keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred solution of 2-chloro-6-fluorotoluene over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
-
Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
The solid product will precipitate. Filter the solid and wash with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution, then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 2-chloro-6-fluoro-4-nitrotoluene as a pale yellow solid.
Step 2: Synthesis of 4-Amino-2-chloro-6-fluorotoluene
This protocol details the reduction of the nitro group of 2-chloro-6-fluoro-4-nitrotoluene to an amino group.
Materials:
-
2-Chloro-6-fluoro-4-nitrotoluene (0.9 mol, 170.6 g)
-
Iron powder (2.7 mol, 150.8 g)
-
Concentrated Hydrochloric Acid (37%, 50 mL)
-
Ethanol
-
Water
-
Sodium hydroxide solution (10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Mechanical stirrer
-
Three-necked round-bottom flask (1 L) with a reflux condenser
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2-chloro-6-fluoro-4-nitrotoluene (0.9 mol) and ethanol (500 mL).
-
Heat the mixture to reflux with stirring.
-
In a separate beaker, prepare a solution of concentrated hydrochloric acid (50 mL) in water (100 mL).
-
Add the iron powder (2.7 mol) portion-wise to the refluxing solution, followed by the slow addition of the hydrochloric acid solution.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Add water to the residue and basify with 10 M sodium hydroxide solution until the pH is approximately 10.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 4-amino-2-chloro-6-fluorotoluene as a solid, which can be used in the next step without further purification.
Step 3: Synthesis of 2-Chloro-4-cyano-6-fluorotoluene
This procedure describes the conversion of the amino group to a cyano group via the Sandmeyer reaction.
Materials:
-
4-Amino-2-chloro-6-fluorotoluene (0.8 mol, 127.7 g)
-
Concentrated Hydrochloric Acid (37%, 200 mL)
-
Sodium Nitrite (0.88 mol, 60.7 g) in water (100 mL)
-
Copper(I) Cyanide (0.96 mol, 86.0 g)
-
Potassium Cyanide (1.92 mol, 125.0 g) in water (200 mL)
-
Ice-salt bath
-
Mechanical stirrer
-
Large beaker (2 L)
-
Toluene
Procedure:
-
In a 2 L beaker, dissolve 4-amino-2-chloro-6-fluorotoluene (0.8 mol) in a mixture of concentrated hydrochloric acid (200 mL) and water (400 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (0.88 mol) in water (100 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (0.96 mol) and potassium cyanide (1.92 mol) in water (200 mL). Warm gently if necessary to dissolve. Cool the solution to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour.
-
Cool the mixture to room temperature and extract with toluene (3 x 200 mL).
-
Combine the organic extracts, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude 2-chloro-4-cyano-6-fluorotoluene can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 4: Synthesis of this compound
This final step involves the oxidation of the methyl group to a carboxylic acid.
Materials:
-
2-Chloro-4-cyano-6-fluorotoluene (0.7 mol, 118.7 g)
-
Potassium Permanganate (KMnO₄) (2.1 mol, 331.9 g)
-
Water
-
Sodium bisulfite
-
Concentrated Hydrochloric Acid
-
Mechanical stirrer
-
Three-necked round-bottom flask (2 L) with a reflux condenser
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2-chloro-4-cyano-6-fluorotoluene (0.7 mol) and water (1 L).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add potassium permanganate (2.1 mol) in small portions over 2-3 hours. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, continue to heat and stir the mixture for an additional 4-6 hours, or until the purple color persists, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings. If the solution is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Cool the clear filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
A white precipitate of this compound will form.
-
Filter the solid product, wash with cold water, and dry in a vacuum oven to obtain the final product.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated acids and oxidizing agents should be handled with extreme care.
-
The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Do not isolate the diazonium salt.
-
The Sandmeyer reaction also uses toxic cyanides. Handle with appropriate safety measures and have a cyanide antidote kit available. All cyanide-containing waste must be quenched with bleach before disposal.
Application Notes and Protocols for 2-Chloro-4-cyano-6-fluorobenzoic acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 2-Chloro-4-cyano-6-fluorobenzoic acid as a versatile chemical intermediate in the synthesis of biologically active molecules, particularly focusing on its application in the development of Janus kinase (JAK) inhibitors.
Introduction
This compound (CAS No. 1258298-29-1) is a substituted aromatic carboxylic acid containing chloro, cyano, and fluoro moieties. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the substituents enhances the reactivity of the carboxylic acid group, making it suitable for a variety of chemical transformations. Its primary application lies in the synthesis of complex heterocyclic compounds with potential therapeutic activities.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
A significant application of this compound is as a key intermediate in the synthesis of potent and selective Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are integral to the immune response and cell growth. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune and inflammatory diseases, as well as cancers. Consequently, inhibitors of JAKs are of significant therapeutic interest.
This compound serves as a precursor for the formation of a key benzoyl chloride intermediate, which is subsequently used to form an amide linkage with a suitable amine-containing scaffold to produce the final JAK inhibitor.
Experimental Protocols
Synthesis of 2-Chloro-4-cyano-6-fluorobenzoyl chloride
This protocol describes the conversion of this compound to its corresponding acid chloride, a crucial step for subsequent amide bond formation.
Reaction Scheme:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
Procedure: [1]
-
A suspension of this compound in thionyl chloride is prepared in a suitable reaction vessel equipped with a reflux condenser and a gas outlet to safely vent evolved gases (SO₂ and HCl).[1]
-
The reaction mixture is heated at reflux for a period of 3 hours.[1] The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, the mixture is cooled to room temperature.[1]
-
The excess thionyl chloride is removed under reduced pressure to yield the crude 2-chloro-4-cyano-6-fluorobenzoyl chloride as a solid.[1]
-
This crude product is typically used in the next step without further purification.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound (443 mg, 2.22 mmol) | [1] |
| Reagent | Thionyl chloride (2 mL) | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Product | Crude 2-chloro-4-cyano-6-fluorobenzoyl chloride | [1] |
| Yield | Not specified in the source | |
| Purity | Used without purification | [1] |
Synthesis of a Janus Kinase Inhibitor (Illustrative)
The following is an illustrative protocol for the synthesis of a JAK inhibitor via amide bond formation using the prepared 2-chloro-4-cyano-6-fluorobenzoyl chloride. The specific amine component will vary depending on the target molecule.
Reaction Scheme:
Materials:
-
Crude 2-chloro-4-cyano-6-fluorobenzoyl chloride
-
Appropriate amine (R-NH₂)
-
A suitable base (e.g., triethylamine, pyridine) to act as an acid scavenger
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the amine reactant in the anhydrous aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-chloro-4-cyano-6-fluorobenzoyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization to obtain the final JAK inhibitor.
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis of a generic JAK inhibitor using this compound as a starting material.
References
Application Notes and Protocols for the Reaction of 2-Chloro-4-cyano-6-fluorobenzoic acid with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the reaction of 2-Chloro-4-cyano-6-fluorobenzoic acid with Grignard reagents. Due to the inherent reactivity of Grignard reagents with acidic protons, a direct reaction with the starting material is not feasible as it would lead to the deprotonation of the carboxylic acid.[1] Therefore, a multi-step synthetic strategy is required, involving the protection of the carboxylic acid group, followed by the Grignard reaction with the nitrile functionality, and subsequent deprotection to yield the desired product.
This document outlines a three-stage protocol:
-
Protection of the Carboxylic Acid: Fischer esterification to form the methyl ester.
-
Grignard Reaction: Addition of the Grignard reagent to the nitrile group of the protected intermediate.
-
Deprotection: Hydrolysis of the methyl ester to regenerate the carboxylic acid.
Stage 1: Protection of this compound via Fischer Esterification
The carboxylic acid is first converted to its methyl ester to prevent the acid-base reaction with the Grignard reagent. Fischer esterification is a reliable method for this transformation, using an excess of alcohol in the presence of an acid catalyst.[2][3][4][5]
Reaction Scheme:
Experimental Protocol: Methyl Esterification
Materials:
-
This compound
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate or Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (which acts as both reactant and solvent).
-
With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). The addition is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
The product, Methyl 2-chloro-4-cyano-6-fluorobenzoate, can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data (Representative for Fischer Esterification):
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux, 30 min | >90 | [2] |
| Hippuric Acid | Cyclohexanol | p-TsOH | Toluene, reflux, 30h | 96 | [3] |
| Hydroxy Acid | Ethanol | H₂SO₄ | Reflux, 2h | 95 | [3] |
Stage 2: Grignard Reaction with Methyl 2-chloro-4-cyano-6-fluorobenzoate
With the carboxylic acid group protected, the Grignard reagent can now react with the nitrile functionality. The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis of the intermediate imine, yields a ketone.[6][7][8][9] It is crucial to perform this reaction under strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture.[1]
Reaction Scheme:
(Methyl 2-chloro-4-(acyl)-6-fluorobenzoate) + NaOH --(1. H2O/THF, Reflux; 2. H3O+)--> (2-Chloro-4-(acyl)-6-fluorobenzoic acid) + CH3OH
Caption: Overall workflow for the synthesis of 2-Chloro-4-(acyl)-6-fluorobenzoic acid.
Logical Relationship of Reactions
References
- 1. leah4sci.com [leah4sci.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Hydrolysis of 2-Chloro-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the hydrolysis of 2-chloro-4-fluorobenzonitrile to 2-chloro-4-fluorobenzoic acid or 2-chloro-4-fluorobenzamide. The protocols are based on established chemical literature and patents, offering methods for both acidic and alkaline conditions.
Introduction
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a direct route to carboxylic acids and amides. 2-Chloro-4-fluorobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The controlled hydrolysis of this compound can yield either the corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid, or the amide, 2-chloro-4-fluorobenzamide, depending on the reaction conditions.[1][2] This document outlines protocols for both transformations.
The hydrolysis of nitriles proceeds in two main stages: first, the formation of an amide, followed by the hydrolysis of the amide to a carboxylic acid (or its salt).[1] The reaction can be catalyzed by either acid or base.[1][3][4] Under acidic conditions, the final product is the free carboxylic acid.[1][5] In contrast, alkaline hydrolysis initially yields the salt of the carboxylic acid, which must be subsequently acidified to obtain the free acid.[1][4] Careful control of reaction conditions, such as temperature and reaction time, can allow for the isolation of the intermediate amide.[6]
Safety Precautions
2-Chloro-4-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7][8][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[10][11] All manipulations should be performed in a well-ventilated fume hood.[10][11] Refer to the Safety Data Sheet (SDS) for complete safety information.[10][11]
Experimental Protocols
Two primary methods for the hydrolysis of 2-chloro-4-fluorobenzonitrile are presented: acidic hydrolysis to yield 2-chloro-4-fluorobenzoic acid and alkaline hydrolysis which can be controlled to yield either the amide or the carboxylic acid.
Protocol 1: Acidic Hydrolysis to 2-Chloro-4-fluorobenzoic Acid
This protocol describes the conversion of 2-chloro-4-fluorobenzonitrile to 2-chloro-4-fluorobenzoic acid using sulfuric acid.[5]
Materials:
-
2-chloro-4-fluorobenzonitrile
-
90% Sulfuric acid solution
-
Water
-
Dichloromethane
Equipment:
-
Four-necked round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL four-necked flask, add 35g of 90% sulfuric acid solution.[5]
-
Add 5g of 2-chloro-4-fluorobenzonitrile to the flask.[5]
-
Heat the mixture to 100°C and stir for 4 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Carefully dilute the mixture with 40 mL of water.
-
Extract the product three times with 40 mL of dichloromethane.[5]
-
Combine the organic phases.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
The resulting light yellow solid is 2-chloro-4-fluorobenzoic acid.[5]
Protocol 2: Alkaline Hydrolysis
Alkaline hydrolysis can be modulated to favor the formation of either the amide or the carboxylic acid salt.
Partial hydrolysis under milder alkaline conditions can yield the amide. This requires careful monitoring to prevent further hydrolysis to the carboxylic acid.[6]
Materials:
-
2-chloro-4-fluorobenzonitrile
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Combine 2-chloro-4-fluorobenzonitrile and a 10% sodium hydroxide solution in a round-bottom flask.
-
Gently heat the mixture with stirring.
-
Monitor the reaction progress closely by a suitable method (e.g., TLC or LC-MS) to determine the optimal time to stop the reaction for maximal amide yield.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate to isolate the 2-chloro-4-fluorobenzamide.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude amide.
Complete hydrolysis under alkaline conditions followed by acidification yields the carboxylic acid.[5]
Materials:
-
2-chloro-4-fluorobenzonitrile
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Concentrated hydrochloric acid
-
Water
Equipment:
-
Four-necked round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
In a 100 mL four-necked flask, add 64.28g of 10% sodium hydroxide solution and 5.0g of 2-chloro-4-fluorobenzonitrile.[5]
-
Heat the mixture to 80°C and stir for 3 hours.[5]
-
Cool the reaction to room temperature.
-
Extract with 25 mL of ethyl acetate to remove any unreacted starting material; discard the organic phase.[5]
-
Adjust the pH of the aqueous phase to 2-3 with concentrated hydrochloric acid, which will precipitate the product.[12]
-
Filter the precipitate and wash with cold water.
-
Dry the solid to obtain 2-chloro-4-fluorobenzoic acid.
Data Presentation
The following tables summarize the quantitative data from the described protocols.
Table 1: Acidic Hydrolysis of 2-chloro-4-fluorobenzonitrile
| Parameter | Value | Reference |
| Starting Material | 5 g | [5] |
| Reagent | 35 g of 90% H₂SO₄ | [5] |
| Temperature | 100°C | [5] |
| Reaction Time | 4 hours | [5] |
| Product | 2-chloro-4-fluorobenzoic acid | [5] |
| Yield | 93.05% | [5] |
Table 2: Alkaline Hydrolysis of 2-chloro-4-fluorobenzonitrile
| Parameter | Value | Reference |
| Starting Material | 5.0 g | [5] |
| Reagent | 64.28 g of 10% NaOH | [5] |
| Temperature | 80°C | [5] |
| Reaction Time | 3 hours | [5] |
| Product | 2-chloro-4-fluorobenzoic acid | [5] |
| Yield | Not explicitly stated |
Reaction Pathways and Workflows
The following diagrams illustrate the chemical transformations and experimental workflows.
Caption: Reaction pathway for the hydrolysis of 2-chloro-4-fluorobenzonitrile.
Caption: Experimental workflows for acidic and alkaline hydrolysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. jove.com [jove.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. chemical-label.com [chemical-label.com]
- 8. echemi.com [echemi.com]
- 9. 2-Chloro-4-fluorobenzonitrile | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid, an important intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis involves a multi-step process commencing from 2-chloro-6-fluorotoluene.
Synthetic Strategy Overview
The synthesis of this compound is proposed via a four-step reaction sequence. The strategy involves the nitration of 2-chloro-6-fluorotoluene, followed by the reduction of the nitro group to an amine. The subsequent introduction of a cyano group is achieved through a Sandmeyer reaction. The final step involves the oxidation of the methyl group to a carboxylic acid, yielding the target compound.
Overall Reaction Scheme:
-
Step 1: Nitration of 2-chloro-6-fluorotoluene to yield 2-chloro-6-fluoro-3-nitrotoluene.
-
Step 2: Reduction of 2-chloro-6-fluoro-3-nitrotoluene to 3-amino-2-chloro-6-fluorotoluene.
-
Step 3: Sandmeyer reaction of 3-amino-2-chloro-6-fluorotoluene to produce 2-chloro-4-cyano-6-fluorotoluene.
-
Step 4: Oxidation of 2-chloro-4-cyano-6-fluorotoluene to this compound.
Experimental Protocols
Materials and Equipment
-
Reagents: 2-chloro-6-fluorotoluene, fuming nitric acid, sulfuric acid, tin(II) chloride dihydrate, hydrochloric acid, sodium nitrite, copper(I) cyanide, sodium cyanide, potassium permanganate, sodium hydroxide, diethyl ether, ethyl acetate, dichloromethane, sodium bicarbonate, anhydrous sodium sulfate.
-
Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, dropping funnel, ice bath, Buchner funnel, separation funnel, rotary evaporator, pH meter, standard laboratory glassware.
Step 1: Synthesis of 2-chloro-6-fluoro-3-nitrotoluene
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloro-6-fluorotoluene (10.0 g, 69.2 mmol).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (30 mL) while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid (6.6 mL, ~152 mmol) to concentrated sulfuric acid (15 mL) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the toluene solution over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL), followed by 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-chloro-6-fluoro-3-nitrotoluene as a yellow oil.
| Reagent | M.W. | Amount | Moles | Equivalents |
| 2-chloro-6-fluorotoluene | 144.57 | 10.0 g | 69.2 mmol | 1.0 |
| Fuming Nitric Acid | 63.01 | 6.6 mL | ~152 mmol | ~2.2 |
| Sulfuric Acid | 98.08 | 45 mL | - | - |
| Product | M.W. | Theoretical Yield | Expected Yield | |
| 2-chloro-6-fluoro-3-nitrotoluene | 189.57 | 13.1 g | 10.5 g (80%) |
Step 2: Synthesis of 3-amino-2-chloro-6-fluorotoluene
Protocol:
-
In a 500 mL round-bottom flask, dissolve 2-chloro-6-fluoro-3-nitrotoluene (10.0 g, 52.7 mmol) in ethanol (150 mL).
-
Add tin(II) chloride dihydrate (59.5 g, 264 mmol) to the solution.
-
Heat the mixture to reflux and add concentrated hydrochloric acid (50 mL) dropwise over 30 minutes.
-
Continue refluxing for 3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Slowly neutralize the mixture by adding a 40% aqueous solution of sodium hydroxide until the pH is approximately 10-12.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 3-amino-2-chloro-6-fluorotoluene as a pale oil, which may solidify upon standing.
| Reagent | M.W. | Amount | Moles | Equivalents |
| 2-chloro-6-fluoro-3-nitrotoluene | 189.57 | 10.0 g | 52.7 mmol | 1.0 |
| Tin(II) chloride dihydrate | 225.63 | 59.5 g | 264 mmol | 5.0 |
| Concentrated HCl | 36.46 | 50 mL | - | - |
| Product | M.W. | Theoretical Yield | Expected Yield | |
| 3-amino-2-chloro-6-fluorotoluene | 159.59 | 8.41 g | 7.15 g (85%) |
Step 3: Synthesis of 2-chloro-4-cyano-6-fluorotoluene
Protocol:
-
Prepare a solution of 3-amino-2-chloro-6-fluorotoluene (7.0 g, 43.8 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (30 mL) in a 250 mL flask.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (3.32 g, 48.2 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (4.71 g, 52.6 mmol) and sodium cyanide (2.58 g, 52.6 mmol) in water (50 mL). Warm the solution gently to dissolve the salts and then cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 1 hour.
-
Cool the mixture and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford 2-chloro-4-cyano-6-fluorotoluene.
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3-amino-2-chloro-6-fluorotoluene | 159.59 | 7.0 g | 43.8 mmol | 1.0 |
| Sodium Nitrite | 69.00 | 3.32 g | 48.2 mmol | 1.1 |
| Copper(I) Cyanide | 89.56 | 4.71 g | 52.6 mmol | 1.2 |
| Sodium Cyanide | 49.01 | 2.58 g | 52.6 mmol | 1.2 |
| Product | M.W. | Theoretical Yield | Expected Yield | |
| 2-chloro-4-cyano-6-fluorotoluene | 169.59 | 7.43 g | 5.20 g (70%) |
Step 4: Synthesis of this compound
Protocol:
-
In a 500 mL round-bottom flask, suspend 2-chloro-4-cyano-6-fluorotoluene (5.0 g, 29.5 mmol) in a solution of sodium hydroxide (2.36 g, 59.0 mmol) in water (100 mL).
-
Heat the mixture to 80 °C.
-
Add potassium permanganate (9.32 g, 59.0 mmol) portion-wise over 1 hour, maintaining the temperature at 80-90 °C.
-
After the addition is complete, heat the reaction mixture at reflux for 4 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide through a pad of celite, washing the filter cake with hot water.
-
Cool the filtrate in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
| Reagent | M.W. | Amount | Moles | Equivalents |
| 2-chloro-4-cyano-6-fluorotoluene | 169.59 | 5.0 g | 29.5 mmol | 1.0 |
| Potassium Permanganate | 158.03 | 9.32 g | 59.0 mmol | 2.0 |
| Sodium Hydroxide | 40.00 | 2.36 g | 59.0 mmol | 2.0 |
| Product | M.W. | Theoretical Yield | Expected Yield | |
| This compound | 199.56 | 5.89 g | 4.42 g (75%) |
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₈H₃ClFNO₂ |
| Molecular Weight | 199.56 g/mol [1] |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5-14.5 (br s, 1H, COOH), 8.1-8.3 (m, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165 (C=O), 160 (d, J=250 Hz, C-F), 135-110 (Ar-C), 117 (C≡N) |
| IR (KBr, cm⁻¹) | 3200-2500 (br, O-H), 2230 (C≡N), 1710 (C=O), 1600, 1480 (C=C), 1250 (C-F), 850 (C-Cl) |
| Mass Spec (ESI-) | m/z 198.0 [M-H]⁻ |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Nitrating mixture is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
Sodium cyanide and copper(I) cyanide are highly toxic. Avoid inhalation and skin contact. Use a dedicated work area and have a cyanide antidote kit available.
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Concentrated acids and bases are corrosive. Handle with care.
Workflow Visualization
References
Application Notes and Protocols for the Purification of Crude 2-Chloro-4-cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of crude 2-Chloro-4-cyano-6-fluorobenzoic acid. The following methods are based on established chemical principles and purification techniques for structurally related compounds. These protocols are intended to serve as a starting point, and optimization may be necessary to achieve the desired purity for specific applications.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Crude synthetic products often contain impurities such as unreacted starting materials, byproducts, and residual solvents. The purification of the crude product is a critical step to ensure accurate biological and chemical evaluations. This document outlines three common and effective purification techniques:
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility.
-
Column Chromatography: A method to separate compounds based on their differential adsorption to a stationary phase.
-
Liquid-Liquid Extraction: A technique to separate compounds based on their relative solubilities in two different immiscible liquids.
Purification Techniques: A Comparative Overview
The choice of purification method depends on the nature of the impurities, the desired scale of purification, and the required final purity. The following table summarizes the key aspects of each technique.
| Purification Technique | Principle | Typical Solvents/Mobile Phases | Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Ethanol/Water, Acetone/Water, n-Hexane | Good to Excellent | Simple, cost-effective, scalable. | Requires suitable solvent, potential for product loss. |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase (e.g., silica gel) and a mobile phase. | Petroleum Ether/Ethyl Acetate | Excellent | High resolution, applicable to a wide range of compounds. | More complex, time-consuming, requires more solvent. |
| Liquid-Liquid Extraction | Differential solubility of the compound and impurities in two immiscible liquid phases. | Dichloromethane/Water | Moderate | Good for removing highly polar or non-polar impurities, scalable. | Purity may be limited, requires large volumes of solvent. |
Experimental Protocols
Recrystallization
This protocol is adapted from methods used for similar fluorinated benzoic acids. The ideal solvent system should dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while impurities remain in solution.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Protocol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with stirring and gentle heating.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Workflow for Recrystallization:
Caption: Workflow of the recrystallization process.
Column Chromatography
This protocol is based on the purification of a structurally similar compound and is effective for separating compounds with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack the chromatography column. Allow the silica to settle, ensuring a level surface, and drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether). Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with a 9:1 petroleum ether:ethyl acetate mixture).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Workflow for Column Chromatography:
Caption: General workflow for purification by column chromatography.
Liquid-Liquid Extraction
This method is useful for an initial cleanup of the crude product, particularly for removing highly polar or non-polar impurities.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Deionized water
-
Hydrochloric acid (1M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve the crude product in dichloromethane.
-
Aqueous Wash: Transfer the DCM solution to a separatory funnel and wash sequentially with:
-
1M Hydrochloric acid (to remove basic impurities).
-
Deionized water.
-
Saturated sodium chloride solution (to reduce the solubility of the organic product in the aqueous layer).
-
-
Phase Separation: After each wash, allow the layers to separate and drain the lower organic layer into a clean flask.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.
Workflow for Liquid-Liquid Extraction:
Caption: Workflow for purification using liquid-liquid extraction.
Data Presentation
The following table provides a hypothetical comparison of the purification methods based on typical outcomes for similar compounds. Actual results may vary depending on the specific impurities present in the crude material.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography | After Liquid-Liquid Extraction |
| Purity (by HPLC) | ~85% | >98% | >99% | ~90-95% |
| Yield | - | 70-85% | 60-80% | >90% |
| Appearance | Off-white to yellow solid | White crystalline solid | White powder | Light yellow solid |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care as they are flammable and may be toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting any experimental work.
Application Notes and Protocols for 2-Chloro-4-cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 2-Chloro-4-cyano-6-fluorobenzoic acid (CAS No. 1258298-29-1) is not publicly available. The following information is compiled from supplier data, GHS classifications, and established safety protocols for handling hazardous chemical compounds with similar classifications.[1] Users should conduct their own risk assessment before use.
Safety and Hazard Information
This compound is a hazardous substance and requires careful handling to minimize risk.
GHS Hazard Classification: [2]
-
Pictograms:
-
-
Signal Word: Warning [1]
-
Hazard Statements:
-
Precautionary Statements:
-
P202: Do not handle until all safety precautions have been read and understood.[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P262: Do not get in eyes, on skin, or on clothing.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P265: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available information.
| Property | Value | Reference |
| CAS Number | 1258298-29-1 | [2] |
| Molecular Formula | C₈H₃ClFNO₂ | [1] |
| Molecular Weight | 199.56 g/mol | [2] |
| Appearance | White to off-white solid (presumed) | General |
| Solubility | Soluble in Methanol and DMSO | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Handling and Storage Procedures
3.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if working with the powder outside of a fume hood or if dust is generated.
3.2 Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
3.3 Handling Protocol
-
Read and understand all safety information before handling.
-
Prepare a designated work area within a chemical fume hood.
-
Don appropriate PPE.
-
Carefully weigh the required amount of the solid, avoiding the creation of dust.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling.
3.4 Storage Protocol
-
Store in a tightly sealed container.[4]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials.[4]
-
Recommended storage condition: Sealed in dry, at Room Temperature.[1][5]
-
Incompatible Materials: Strong oxidizing agents, strong bases.
Emergency Procedures
The following diagram outlines the immediate actions to be taken in case of accidental exposure.
References
Application Notes and Protocols for the Quantification of 2-Chloro-4-cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-4-cyano-6-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification of this compound is critical for ensuring the quality, consistency, and purity of final products. The following protocols are based on established analytical techniques for similar halogenated aromatic acids and provide a robust framework for method development and validation.
Analytical Methods Overview
The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC-UV): This is a widely accessible and reliable technique for the quantification of aromatic compounds. It offers good selectivity and sensitivity for routine analysis and purity assessments.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices. It is the preferred method for applications requiring high accuracy and low detection limits.[1][2]
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid, if MS compatibility is not required).[3]
-
Reference standard of this compound (purity ≥98%).
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
3. Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase starting composition (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Quantitative Data Summary: HPLC-UV
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Workflow: HPLC-UV Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound, suitable for trace-level analysis.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Reference standard of this compound (purity ≥98%).
2. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.6-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MS/MS Transitions (MRM):
-
Precursor Ion (Q1): m/z 198.0
-
Product Ions (Q3): To be determined by direct infusion of the standard. Likely fragments would involve the loss of CO2 (m/z 154.0) and/or the cyano group.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
3. Sample Preparation
-
For samples in complex matrices (e.g., biological fluids, environmental samples), solid-phase extraction (SPE) may be necessary.[4]
-
Condition an appropriate SPE cartridge (e.g., hydrophilic-lipophilic balanced) with methanol and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
Prepare calibration standards and sample solutions as described for the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range).
Quantitative Data Summary: LC-MS/MS
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Workflow: LC-MS/MS Analysisdot
References
- 1. s4science.at [s4science.at]
- 2. US8853619B2 - Method for detecting tracer compounds for hydrocarbon production - Google Patents [patents.google.com]
- 3. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Disposal of 2-Chloro-4-cyano-6-fluorobenzoic Acid Waste: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of waste containing 2-Chloro-4-cyano-6-fluorobenzoic acid. This compound presents multiple hazards due to its halogenated aromatic structure and the presence of a cyano group. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Skin Irritant: Causes skin irritation.[1]
-
Serious Eye Irritant: Causes serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
The presence of the cyano group introduces the risk of forming highly toxic hydrogen cyanide (HCN) gas if the waste is mixed with acids.[2] The halogenated aromatic structure indicates that this compound is persistent and should be treated as hazardous waste to prevent environmental contamination.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₃ClFNO₂ |
| Molecular Weight | 199.56 g/mol |
| Appearance | Solid |
| CAS Number | 1258298-29-1 |
Source: PubChem CID 66801412[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE must be worn when handling this compound and its waste.
Table 2: Required Personal Protective Equipment
| PPE | Specification |
| Gloves | Nitrile gloves. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a certified chemical fume hood. |
Waste Segregation and Collection
Proper segregation of waste is the most critical step in the safe disposal of this compound.
-
Dedicated Waste Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid waste containing this compound.[1][2]
-
Labeling: Label containers with "Hazardous Waste," the full chemical name "this compound," and the hazard characteristics (Toxic, Irritant). The label must also include the warning "Do Not Mix with Acids".[4]
-
Halogenated Waste Stream: This waste must be segregated as halogenated organic waste.[3][5] Do not mix with non-halogenated waste.[3]
-
Cyanide Waste Precautions: Due to the cyano group, this waste must be kept separate from acidic waste streams to prevent the generation of hydrogen cyanide gas.[2]
-
Solid Waste:
-
Collect solid waste (e.g., contaminated filter paper, gloves, weighing boats) in a dedicated, labeled container lined with a heavy-duty plastic bag.[2]
-
-
Liquid Waste:
-
Collect liquid waste (e.g., reaction mixtures, rinsates) in a dedicated, labeled, leak-proof container.
-
The primary container should be kept in a secondary container to prevent spills.[2]
-
-
Empty Containers: The original container of this compound, even when empty, must be treated as hazardous waste.[6]
Disposal Protocols
Disposal must be handled through your institution's Environmental Health and Safety (EHS) office.[3] Do not dispose of this waste down the drain or in regular trash.
Protocol for Solid Waste Disposal
-
Collection: Place all solid waste contaminated with this compound into the designated solid halogenated waste container.
-
Container Management: Keep the waste container closed when not in use.
-
Pickup: When the container is full, arrange for pickup by your institution's EHS department.
Protocol for Liquid Waste Disposal
-
Collection: Carefully pour liquid waste containing this compound into the designated liquid halogenated waste container.
-
pH Check: Ensure the pH of the waste is neutral or slightly basic before adding it to the container to prevent any accidental reaction with residual acids.
-
Container Management: Keep the waste container tightly sealed and stored in a secondary container.
-
Pickup: Arrange for pickup by your institution's EHS department once the container is full.
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or outside of a chemical fume hood, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust and place it in the designated solid waste container.[7] For small liquid spills within a fume hood, use an inert absorbent material to soak up the spill.
-
Cleanup: Place all cleanup materials into the solid hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as liquid hazardous waste.[3] Follow with a soap and water wash.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Experimental Workflow and Diagrams
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Disclaimer: These are general guidelines. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. This compound | C8H3ClFNO2 | CID 66801412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2252-51-9|2-Chloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 6. guidechem.com [guidechem.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
Application Notes and Protocols for the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various classes of agrochemicals. The information is intended to assist researchers in the development of novel and efficient synthetic methodologies for crop protection agents.
Herbicides
Sulfonylurea Herbicides: Synthesis of Chlorsulfuron Analogues
Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1][2][3] The synthesis of chlorsulfuron analogues typically involves the coupling of a substituted benzenesulfonyl isocyanate with a heterocyclic amine.[1][4]
Experimental Protocol: Synthesis of a Chlorsulfuron Analogue [1][4]
-
Step 1: Synthesis of 2-Chlorobenzenesulfonyl Isocyanate.
-
2-Chlorobenzenesulfonamide is reacted with phosgene in an inert solvent such as toluene in the presence of a catalyst (e.g., pyridine) at elevated temperatures.
-
The reaction progress is monitored by IR spectroscopy, looking for the disappearance of the N-H stretch of the sulfonamide and the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude sulfonyl isocyanate, which is often used directly in the next step.
-
-
Step 2: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
-
Guanidine hydrochloride is condensed with ethyl acetoacetate in the presence of a base like sodium ethoxide in ethanol.
-
The resulting aminotriazine is then methylated using a suitable methylating agent (e.g., dimethyl sulfate) to yield the desired heterocyclic amine.
-
-
Step 3: Coupling Reaction.
-
The 2-chlorobenzenesulfonyl isocyanate (from Step 1) is dissolved in an anhydrous aprotic solvent such as acetonitrile.
-
The 2-amino-4-methoxy-6-methyl-1,3,5-triazine (from Step 2) is added portion-wise to the isocyanate solution at room temperature.
-
The reaction is stirred for several hours until completion, monitored by TLC or LC-MS.
-
The product is isolated by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data: Herbicidal Activity of Sulfonylurea Derivatives
| Compound | Target Weed | IC50 (nM)[5] |
| Chlorsulfuron | Brassica napus | 15 |
| Monosulfuron | Brassica napus | 25 |
| Analogue A | Brassica napus | 10 |
| Analogue B | Brassica napus | 35 |
Signaling Pathway: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides non-competitively bind to the ALS enzyme, blocking the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine), leading to plant growth inhibition and death.[2][3][6]
Caption: Inhibition of ALS by Chlorsulfuron.
Chloroacetamide Herbicides: Enantioselective Synthesis of (S)-Metolachlor
(S)-Metolachlor is a widely used herbicide that controls grasses and some broadleaf weeds. Its herbicidal activity primarily resides in the (S)-enantiomer. The key to its industrial synthesis is the asymmetric hydrogenation of an imine precursor using an iridium catalyst with a chiral ferrocenyl diphosphine ligand (e.g., Xyliphos).[7][8]
Experimental Protocol: Asymmetric Hydrogenation for (S)-Metolachlor [7][9]
-
Catalyst Preparation: An iridium precursor, such as [Ir(COD)Cl]₂, and the chiral ligand (e.g., (R)-(S)-Xyliphos) are dissolved in a suitable solvent under an inert atmosphere.
-
Imine Hydrogenation:
-
The imine precursor, N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)ethanimine, is charged into a high-pressure reactor.
-
The catalyst solution is added, along with additives such as iodide and an acid (e.g., acetic acid), which have been shown to enhance catalytic activity.[9]
-
The reactor is pressurized with hydrogen gas (typically 80 bar) and heated to around 50°C.
-
The reaction is monitored for hydrogen uptake. Upon completion, the pressure is released.
-
-
Work-up and Isolation:
-
The reaction mixture is concentrated to remove the solvent.
-
The resulting (S)-N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)alanine methyl ester is then chloroacetylated using chloroacetyl chloride in the presence of a base to yield (S)-metolachlor.
-
The final product is purified by distillation or crystallization.
-
Quantitative Data: (S)-Metolachlor Synthesis
| Parameter | Value | Reference |
| Substrate to Catalyst Ratio | > 1,000,000:1 | [7] |
| Enantiomeric Excess (ee) | 79-99% | [7][10] |
| Overall Yield | 51-55% | [10] |
| Turnover Frequency (TOF) | > 1,800,000 h⁻¹ | [7] |
Experimental Workflow: (S)-Metolachlor Synthesis
Caption: Synthesis of (S)-Metolachlor.
Insecticides
Neonicotinoid Insecticides: Synthesis of Imidacloprid
Neonicotinoids are a major class of insecticides that act as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to paralysis and death.[11][12] Imidacloprid is a prominent member of this class.
Experimental Protocol: Synthesis of Imidacloprid [13][14][15]
-
Step 1: Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP).
-
This key intermediate can be synthesized from 2-chloro-5-methylpyridine via radical chlorination.
-
-
Step 2: Synthesis of N-(2-Chloro-5-pyridylmethyl)ethylenediamine.
-
CCMP is reacted with an excess of ethylenediamine. The excess ethylenediamine also acts as the base to neutralize the HCl formed.
-
-
Step 3: Cyclization to Imidacloprid.
-
The resulting diamine is then reacted with a suitable reagent to form the imidazolidine ring. One common method involves reaction with dimethyl N-nitroimidodithiocarbonate, followed by cyclization.
-
Alternatively, a one-pot cascade reaction of CCMP, ethylenediamine, and nitroguanidine can be employed.[15]
-
The reaction is typically carried out in a solvent like acetonitrile at a controlled temperature.
-
The product, imidacloprid, precipitates from the reaction mixture and can be collected by filtration and recrystallized.
-
Quantitative Data: Insecticidal Activity of Neonicotinoids
| Compound | Target Insect | LD50 (ng/bee)[16] |
| Imidacloprid | Honey bee (Apis mellifera) | 69.68 (72h) |
| Clothianidin | Honey bee (Apis mellifera) | 3.28 (72h) |
| Thiamethoxam | Honey bee (Apis mellifera) | 4.16 (72h) |
Signaling Pathway: Neonicotinoid Action on nAChR
Neonicotinoids bind to the nicotinic acetylcholine receptors in the insect's central nervous system, causing continuous stimulation of the nerve cells, which leads to paralysis and death.[11][12]
Caption: Neonicotinoid binding to nAChR.
Pyrethroid Insecticides: Synthesis of a Dichloroethenyl-Containing Pyrethroid
Pyrethroids are synthetic insecticides modeled after the natural pyrethrins. They are potent neurotoxins that act on the voltage-gated sodium channels of insects.[17][18] A common structural feature is a cyclopropane ring with a dichloroethenyl substituent.
Experimental Protocol: Synthesis of a Pyrethroid [19][20]
-
Step 1: Synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride.
-
The corresponding carboxylic acid is reacted with thionyl chloride in an anhydrous solvent like toluene, with a catalytic amount of DMF.
-
The reaction is refluxed until gas evolution ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the acid chloride.
-
-
Step 2: Esterification.
-
The desired alcohol (e.g., 3-phenoxybenzyl alcohol for permethrin) is dissolved in an anhydrous solvent (e.g., toluene) under an inert atmosphere.
-
A base such as pyridine or triethylamine is added as an acid scavenger.
-
The solution is cooled, and the acid chloride from Step 1 is added slowly.
-
-
Work-up and Purification:
-
The reaction mixture is washed with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude pyrethroid is purified by column chromatography or distillation.
-
Quantitative Data: Insecticidal Activity of Pyrethroids
| Compound | Target Insect | LC50 (µg/L)[21] |
| Deltamethrin | Aedes aegypti | Moderate Resistance |
| Permethrin | Aedes aegypti | Moderate Resistance |
| DCA-O (Analogue) | Aedes aegypti | 2.95 |
| DCA-01 (Analogue) | Aedes aegypti | 5.83 |
Signaling Pathway: Pyrethroid Action on Voltage-Gated Sodium Channels
Pyrethroids bind to the voltage-gated sodium channels in the nerve cell membrane, forcing them to remain open for an extended period. This leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.[18][22][23]
Caption: Pyrethroid binding to sodium channels.
Fungicides
Triazole Fungicides: Synthesis and Mode of Action
Triazole fungicides are a widely used class of agricultural and medical antifungal agents. Their mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[24]
Experimental Protocol: Synthesis of a Triazole Fungicide [24]
-
Step 1: Bromination of Ketone.
-
A substituted acetylpyridine (e.g., 3-acetyl-6-chloropyridine) is brominated using N-Bromosuccinimide (NBS) and a catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in acetonitrile to yield the corresponding α-bromo ketone.
-
-
Step 2: Nucleophilic Substitution with Triazole.
-
The α-bromo ketone is reacted with sodium 1,2,4-triazole in a suitable solvent like DMF to produce the triazole-substituted ketone.
-
-
Step 3: Formation of Oxime Ether.
-
The ketone is then condensed with an O-substituted hydroxylamine hydrochloride to form the oxime ether intermediate.
-
-
Step 4: Final Coupling.
-
The intermediate is coupled with a substituted phenol via a nucleophilic aromatic substitution (SₙAr) reaction, typically in DMF with a base like cesium carbonate, to yield the final triazole fungicide.
-
Quantitative Data: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Pathogen | EC50 (mg/L)[24] |
| 5a4 | S. sclerotiorum | 1.59 |
| 5b2 | S. sclerotiorum | 0.12 |
| 5a17 | B. cinerea | 7.48 |
| Difenoconazole (Control) | S. sclerotiorum | Comparable to 5b2 |
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Triazole fungicides bind to the heme iron of the CYP51 enzyme, preventing the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the fungal cell membrane integrity, leading to growth inhibition and cell death.[24]
Caption: Triazole inhibition of ergosterol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Chlorsulfuron - Wikipedia [en.wikipedia.org]
- 5. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chemical.report [chemical.report]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 14. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. apiservices.biz [apiservices.biz]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-4-cyano-6-fluorobenzoic acid synthesis.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound involves a multi-step process commencing with 2,4-dichloro-6-fluorobenzonitrile, which can be synthesized from commercially available 2,4-dichloro-6-fluoroaniline. The key final step is the hydrolysis of the nitrile group to a carboxylic acid.
Technical Support Center: Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, focusing on common side reactions and their mitigation. The primary synthetic route is assumed to be a two-step process: 1) Diazotization of an aniline precursor followed by a Sandmeyer-type reaction to install the cyano group, and 2) Hydrolysis of the resulting benzonitrile to the carboxylic acid.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product after diazotization/cyanation | Formation of phenolic impurity (2-Chloro-4-hydroxy-6-fluorobenzonitrile) | Ensure the reaction temperature is kept low (0-5 °C) during diazotization to minimize the reaction of the diazonium salt with water.[1] Use of anhydrous solvents can also be beneficial. |
| Deamination of the diazonium salt | Maintain a low temperature and ensure the presence of the copper cyanide catalyst to facilitate the desired cyanation over the replacement of the diazonium group with hydrogen.[1] | |
| Formation of azo coupling byproducts | Add the sodium nitrite solution slowly and maintain a low temperature to prevent the diazonium salt from reacting with the starting aniline.[1] | |
| Formation of biaryl byproducts | This is indicative of radical side reactions inherent to the Sandmeyer mechanism.[1] Optimizing the concentration of the copper catalyst and reaction temperature may help to minimize this. | |
| Presence of amide impurity (2-Chloro-4-cyano-6-fluorobenzamide) in the final product | Incomplete hydrolysis of the nitrile | Increase the reaction time or the temperature of the hydrolysis step. Ensure a sufficient excess of acid or base is used to drive the reaction to completion. |
| Final product is a salt instead of the free carboxylic acid | Use of alkaline hydrolysis without a final acidification step | After alkaline hydrolysis, the product will be the carboxylate salt. The free carboxylic acid can be obtained by acidifying the reaction mixture with a strong acid, such as HCl, to a pH of 2-3. |
| Formation of unknown impurities | Contaminated starting materials or reagents | Ensure the purity of the starting aniline and all reagents before use. |
| Degradation of the product | Avoid excessive heating during hydrolysis, as this can lead to decarboxylation or other degradation pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product during the hydrolysis of 2-chloro-4-cyano-6-fluorobenzonitrile?
A1: The most common side product is the corresponding amide, 2-chloro-4-cyano-6-fluorobenzamide. This occurs when the hydrolysis of the nitrile group is incomplete. To favor the formation of the carboxylic acid, ensure prolonged reaction times, elevated temperatures, and a sufficient concentration of acid or base.
Q2: How can I minimize the formation of phenolic impurities during the Sandmeyer-type reaction?
A2: Phenolic impurities arise from the reaction of the intermediate diazonium salt with water. To minimize this, it is crucial to maintain a low reaction temperature, typically between 0 and 5 °C, throughout the diazotization and the addition of the diazonium salt to the cyanide solution.[1]
Q3: My final product has a yellowish tint. What could be the cause?
A3: A yellowish tint can indicate the presence of azo compounds, which are common byproducts in diazotization reactions.[1] These can be formed if the diazonium salt couples with unreacted starting aniline or other aromatic species. Purification by recrystallization or column chromatography can help remove these colored impurities.
Q4: Is it better to use acidic or basic conditions for the hydrolysis of the nitrile?
A4: Both acidic and basic conditions can be effective for the hydrolysis of the nitrile. The choice depends on the stability of your substrate and the desired workup procedure.
-
Acidic hydrolysis (e.g., using a mixture of sulfuric acid and water) will directly yield the carboxylic acid.
-
Alkaline hydrolysis (e.g., using sodium hydroxide) will initially form the carboxylate salt. A subsequent acidification step is necessary to obtain the final carboxylic acid product.
Q5: What are typical purification methods for this compound?
A5: Common purification techniques include:
-
Recrystallization: Using a suitable solvent system to obtain a crystalline solid of high purity.
-
Column Chromatography: For the removal of closely related impurities.
-
Acid-base extraction: To separate the acidic product from neutral or basic impurities.
Experimental Protocols
The following are representative experimental protocols based on analogous syntheses. Researchers should adapt these to their specific starting materials and laboratory conditions.
Step 1: Diazotization and Cyanation (Sandmeyer-type Reaction)
This protocol is adapted from the synthesis of a similar benzonitrile.
-
In a reaction vessel, dissolve the starting aniline (e.g., 2-amino-4-chloro-6-fluorobenzonitrile) in an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude benzonitrile.
Step 2: Hydrolysis of the Benzonitrile to Carboxylic Acid
Acidic Hydrolysis Protocol
-
To a round-bottom flask, add the crude 2-chloro-4-cyano-6-fluorobenzonitrile obtained from the previous step.
-
Add a solution of aqueous sulfuric acid (e.g., 90% H₂SO₄ in water).[2]
-
Heat the mixture to 100 °C and stir for 4 hours or until the reaction is complete.[2]
-
Cool the reaction mixture to room temperature and dilute with cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) multiple times.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Alkaline Hydrolysis Protocol
-
In a reaction vessel, suspend the crude 2-chloro-4-cyano-6-fluorobenzonitrile in an aqueous solution of a base (e.g., 10% potassium hydroxide).
-
Heat the mixture to 70-80 °C and stir for several hours until the reaction is complete.
-
Cool the reaction to room temperature and extract with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of 2-3 with a strong acid (e.g., concentrated hydrochloric acid), which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
References
Technical Support Center: Diazotization of 2-Chloro-4-aminobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the diazotization of 2-chloro-4-aminobenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the diazotization of 2-chloro-4-aminobenzonitrile.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Diazonium Salt | Incomplete Diazotization: Insufficient nitrous acid was generated, or the reaction did not go to completion. | - Ensure an excess of nitrous acid is used. Test for the presence of excess nitrous acid using starch-iodide paper; a positive test (immediate blue-black color) indicates complete diazotization.[1][2][3] - Allow for sufficient reaction time after the addition of sodium nitrite, typically stirring for an additional 15-30 minutes at 0-5 °C.[2][3][4] |
| Decomposition of Diazonium Salt: The reaction temperature exceeded the optimal 0-5 °C range. Diazonium salts are thermally unstable and decompose at higher temperatures.[1][2][5][6] | - Strictly maintain the internal reaction temperature between 0-5 °C using an efficient ice-salt bath.[2] - Add the pre-cooled sodium nitrite solution slowly (dropwise) with vigorous stirring to dissipate heat from the exothermic reaction.[2] | |
| Insufficient Acidity: The reaction medium is not acidic enough to support the formation and stability of the diazonium salt. Aromatic primary amines with electron-withdrawing groups, like 2-chloro-4-aminobenzonitrile, are weakly basic and require strongly acidic conditions.[4][][8] | - Use a strong mineral acid such as hydrochloric acid or sulfuric acid.[4][9] - Ensure a sufficient excess of acid is used to fully protonate the amine and facilitate the formation of the nitrosonium ion (NO+).[4][10] | |
| Formation of a Colored Precipitate (Red, Orange, or Brown) | Azo Coupling: The newly formed diazonium salt (electrophile) has coupled with the unreacted 2-chloro-4-aminobenzonitrile (nucleophile). This is more likely if the amine is not fully protonated.[1][4] | - Increase the acidity of the reaction medium to ensure the starting amine is fully protonated and thus deactivated towards electrophilic attack.[4] - Maintain a low temperature and ensure efficient stirring to quickly consume the starting amine. |
| Phenol Formation: The diazonium salt has reacted with water to form 4-cyano-3-chlorophenol, which can lead to colored byproducts. This is exacerbated by elevated temperatures.[1][2][5] | - Adhere strictly to the 0-5 °C temperature range.[2] | |
| **Evolution of Brown Gas (NO₂) ** | Decomposition of Nitrous Acid: The reaction temperature is too high, causing the nitrous acid (formed in situ from sodium nitrite and acid) to decompose.[2] | - Improve cooling of the reaction vessel. - Slow down the rate of addition of the sodium nitrite solution.[2] |
| Starting Material is Insoluble | Poor Solubility of the Amine Salt: The hydrochloride or sulfate salt of 2-chloro-4-aminobenzonitrile may have limited solubility in the reaction medium. | - Ensure sufficient acid and water are used to form the soluble salt of the amine.[4] - Gentle warming may be used to dissolve the amine salt initially, but the solution must be thoroughly cooled to 0-5 °C before adding sodium nitrite.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 2-chloro-4-aminobenzonitrile?
A1: The optimal temperature is strictly between 0-5 °C.[2][3][6] This low temperature is critical for the stability of the resulting 4-cyano-3-chlorobenzenediazonium salt, as aromatic diazonium salts are thermally unstable.[1][2]
Q2: What happens if the reaction temperature goes above 5 °C?
A2: Exceeding 5 °C can lead to several undesirable outcomes. The primary issue is the rapid decomposition of the diazonium salt, which reacts with water to form the corresponding phenol (4-cyano-3-chlorophenol) and evolves nitrogen gas.[2][5] This significantly reduces the yield of the desired product and can lead to the formation of colored, tarry byproducts.[2]
Q3: How do the chloro and cyano groups affect the diazotization reaction?
A3: Both the chloro and nitrile groups are electron-withdrawing. This has two main effects:
-
Reactivity: The amino group of 2-chloro-4-aminobenzonitrile is less nucleophilic (less basic) than in aniline. This can slow down the initial nitrosation step and necessitates the use of strongly acidic conditions to generate a sufficient concentration of the active nitrosating agent (nitrosonium ion, NO+).[4][8][11]
-
Stability: Electron-withdrawing groups generally increase the stability of the formed diazonium salt compared to electron-donating groups.[8][12] However, they are still highly reactive and require low temperatures.
Q4: Can I isolate and store the 4-cyano-3-chlorobenzenediazonium salt?
A4: It is strongly advised not to isolate diazonium salts in a dry, solid state as they can be shock-sensitive and explosive.[1][2][13][14] For synthetic purposes, the diazonium salt should be prepared in situ and used immediately in the subsequent reaction while being maintained in a cold aqueous solution.[1][2]
Q5: How can I confirm that the diazotization is complete?
A5: The completion of the reaction can be verified by testing for the presence of excess nitrous acid. A drop of the reaction mixture is applied to starch-iodide paper. An immediate blue-black color indicates that there is excess nitrous acid, meaning all the primary amine has been consumed.[1][2][3]
Q6: What is the recommended molar ratio of reagents?
A6: A slight excess of sodium nitrite is typically used to ensure complete conversion of the amine. A common molar ratio is 1.05 to 1.1 equivalents of sodium nitrite per equivalent of the aromatic amine.[2] A significant excess of strong acid (at least 2.5-3 equivalents) is also crucial.
Experimental Protocols
Protocol: In Situ Preparation of 4-Cyano-3-chlorobenzenediazonium Chloride
Materials:
-
2-chloro-4-aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 2-chloro-4-aminobenzonitrile in a mixture of approximately 3.0 equivalents of concentrated hydrochloric acid and deionized water. Stir until a clear solution or a fine slurry is obtained.
-
Cooling: Immerse the flask in an efficient ice-salt bath to cool the internal temperature of the amine salt solution to 0-5 °C. Vigorous stirring is essential throughout the process.[2]
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of 1.05 - 1.1 equivalents of sodium nitrite in cold deionized water. Cool this solution in an ice bath.[2]
-
Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the vigorously stirred amine salt solution. It is critical to maintain the internal reaction temperature between 0-5 °C throughout the addition.[2]
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[4]
-
Verification: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) confirms that the diazotization is complete.[3] The resulting cold diazonium salt solution is now ready for immediate use in the subsequent synthetic step.
Visualizations
Experimental Workflow
Caption: Workflow for the diazotization of 2-chloro-4-aminobenzonitrile.
Troubleshooting Logic
Caption: Decision tree for troubleshooting diazotization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Chloro-4-cyano-6-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Chloro-4-cyano-6-fluorobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, assuming a synthetic route involving the hydrolysis of a nitrile precursor.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Isolation | Incomplete hydrolysis of the nitrile precursor. | - Monitor Reaction Progress: Use TLC or HPLC to ensure the reaction has gone to completion before workup. - Optimize Reaction Conditions: Increase reaction time, temperature, or concentration of the hydrolyzing agent (acid or base). |
| Presence of the intermediate amide. | - Prolonged Hydrolysis: Extend the reaction time or use more forcing conditions to ensure complete conversion of the amide to the carboxylic acid. | |
| Persistent Impurity in HPLC/NMR | Unreacted 2-chloro-4-cyano-6-fluorobenzonitrile. | - Recrystallization: Choose a solvent system where the benzoic acid has lower solubility than the nitrile at room temperature. A mixed solvent system like ethanol/water or ethyl acetate/hexane may be effective. - Column Chromatography: Use a silica gel column with a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. |
| Isomeric impurities from the starting materials. | - Fractional Recrystallization: This can sometimes separate isomers if their solubilities are sufficiently different. - Preparative HPLC: For high-purity requirements, preparative HPLC is the most effective method for separating closely related isomers. | |
| Oily Product Instead of a Solid | Presence of residual solvent or impurities that lower the melting point. | - Thorough Drying: Dry the product under high vacuum for an extended period. - Trituration: Stir the oily product with a non-polar solvent (e.g., hexane or pentane) to induce crystallization and wash away non-polar impurities. |
| Poor Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | - Solvent Screening: Test the solubility of your crude product in a range of solvents to find one where it is sparingly soluble at room temperature but soluble at elevated temperatures. - Use a Mixed Solvent System: Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes turbid, then heat to redissolve and cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What is a likely major impurity in the synthesis of this compound via nitrile hydrolysis?
A major impurity is often the unreacted starting material, 2-chloro-4-cyano-6-fluorobenzonitrile. Another common impurity is the intermediate amide, 2-chloro-4-carbamoyl-6-fluorobenzoic acid. The presence of these can be monitored by TLC or HPLC.
Q2: How can I effectively remove the unreacted nitrile precursor?
Recrystallization is often the first method to try. Since this compound is a carboxylic acid, it is significantly more polar than the corresponding nitrile. A solvent system in which the nitrile is highly soluble and the carboxylic acid is less soluble at room temperature is ideal. For more challenging separations, column chromatography on silica gel is recommended.
Q3: My NMR spectrum shows a broad singlet that integrates to more than one proton, what could this be?
A broad singlet in the NMR spectrum of a carboxylic acid is characteristic of the acidic proton. If it integrates to more than one proton, it could indicate the presence of water in your sample. The chemical shift of this proton can also vary depending on the solvent and concentration.
Q4: What are some suitable recrystallization solvents for this compound?
Aromatic carboxylic acids can often be recrystallized from alcohols (like ethanol or isopropanol), water, or mixtures of these.[1][2] A mixed solvent system such as ethanol/water or ethyl acetate/hexane can also be effective.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q5: I am having trouble getting my compound to crystallize. What can I do?
If your product is an oil, try triturating it with a non-polar solvent like hexane. This can help to remove impurities that may be inhibiting crystallization and can also induce the formation of a solid. Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol).
-
Dissolution: Heat the test tube gently to see if the solid dissolves. If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve even when hot, the solvent is not suitable. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Procedure: Dissolve the bulk of the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel is a suitable stationary phase for the purification of this polar aromatic carboxylic acid.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] The desired compound should have an Rf value of around 0.3-0.4 for good separation.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent system if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Hypothetical Purification of this compound
| Purification Step | Purity (by HPLC Area %) | Major Impurity (by HPLC Area %) | Yield (%) |
| Crude Product | 85.2% | 12.5% (Unreacted Nitrile) | 95% |
| After Recrystallization (Ethanol/Water) | 98.1% | 1.1% (Unreacted Nitrile) | 75% |
| After Column Chromatography | >99.5% | <0.3% (Unreacted Nitrile) | 60% |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
preventing decomposition of 2-Chloro-4-cyano-6-fluorobenzoic acid
Technical Support Center: 2-Chloro-4-cyano-6-fluorobenzoic acid
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on the chemical structure, which includes a carboxylic acid, a cyano group, and halogen substituents on an aromatic ring, the primary factors that can lead to decomposition are:
-
pH: Extreme pH conditions (highly acidic or basic) can promote hydrolysis of the cyano group.[1][2]
-
Light: Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation upon exposure to UV light.
-
Temperature: Elevated temperatures can lead to thermal decomposition, including decarboxylation (loss of CO₂).
-
Oxidizing Agents: Strong oxidizing agents can potentially degrade the aromatic ring.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure the stability of the solid compound, it is recommended to:
-
Store in a tightly sealed container to protect from moisture.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from direct sunlight and other sources of UV radiation.
-
Avoid storing near strong oxidizing agents.
Q3: What are the signs of decomposition?
A3: Decomposition may be indicated by:
-
A change in the physical appearance of the compound (e.g., color change, clumping).
-
The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).
-
Inconsistent or unexpected experimental results.
-
A decrease in the purity of the starting material over time.
Troubleshooting Guides
This section provides specific troubleshooting guidance for common decomposition issues encountered during experiments.
Issue 1: Suspected Hydrolysis of the Cyano Group
Symptoms:
-
Appearance of a new peak in your analytical data corresponding to the carboxylic acid or amide derivative.
-
Changes in the pH of your reaction mixture.
-
Inconsistent reaction yields or impurity profiles.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Extreme pH | Maintain the pH of your aqueous solutions as close to neutral as possible, unless the experimental protocol requires acidic or basic conditions. If extreme pH is necessary, consider running the reaction at a lower temperature to minimize hydrolysis. |
| Prolonged Exposure to Water | If possible, use anhydrous solvents. If water is necessary, minimize the reaction or storage time in the aqueous medium. |
| Elevated Temperature in Aqueous Solution | Conduct your experiment at the lowest feasible temperature to slow down the rate of hydrolysis. |
Experimental Protocol: Monitoring Hydrolysis by HPLC
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent system (e.g., acetonitrile/water).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.[3]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is often effective for separating polar and non-polar compounds.[4]
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm).
-
Analysis: Inject a sample of your potentially degraded material and compare the chromatogram to a reference standard of pure this compound. The appearance of new, more polar peaks may indicate hydrolysis to the corresponding amide or carboxylic acid.
Issue 2: Suspected Photodecomposition
Symptoms:
-
Discoloration of the solid compound or solution upon exposure to light.
-
Appearance of new, often complex, impurity profiles in analytical data after light exposure.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Exposure to UV or Ambient Light | Store the solid compound and its solutions in amber-colored containers or wrap containers with aluminum foil to protect from light. Conduct experiments in a fume hood with the sash down and the light off when possible. |
| Photosensitive Solvents or Reagents | Ensure that other components in your reaction mixture are not photosensitizers that could accelerate the degradation of the target compound. |
Issue 3: Suspected Thermal Decomposition or Decarboxylation
Symptoms:
-
Gas evolution (effervescence) from a heated solution.
-
A decrease in the concentration of the starting material with a corresponding increase in a non-polar impurity.
-
Melting or discoloration of the solid when heated.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| High Temperatures | Avoid excessive heating. If a reaction requires elevated temperatures, use the lowest effective temperature and minimize the reaction time. The presence of ortho-substituents can influence the rate of decarboxylation.[5][6] |
| Presence of Catalysts | Be aware that certain metals or catalysts can lower the temperature at which decarboxylation occurs. |
Quantitative Stability Data (Hypothetical)
| Condition | Time | % Purity Remaining (Hypothetical) | Potential Degradation Products |
| Aqueous Solution, pH 3, 25°C | 24h | 99.5% | Minimal |
| Aqueous Solution, pH 7, 25°C | 24h | 99.8% | Minimal |
| Aqueous Solution, pH 11, 25°C | 24h | 95.2% | 2-Chloro-6-fluoro-4-carbamoylbenzoic acid |
| Solid, 40°C, 75% RH | 1 week | 99.1% | Minimal |
| Solution in Methanol, Exposed to UV light (254 nm) | 8h | 85.7% | Complex mixture of photoproducts |
| Solid, Heated to 150°C | 1h | 92.0% | 3-Chloro-5-fluorobenzonitrile (from decarboxylation) |
Visual Workflow for Troubleshooting
Below is a logical workflow to help identify the cause of decomposition of this compound.
References
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental insights and solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic pathway involves a two-step process starting from 2,6-dichloro-4-fluorotoluene. The first step is a selective monocyanation to replace one of the chlorine atoms with a cyano group, followed by the oxidation of the methyl group to a carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Catalyst Selection for Selective Monocyanation
Q2: Which catalyst system is recommended for the selective monocyanation of 2,6-dichloro-4-fluorotoluene?
Both palladium and nickel-based catalyst systems can be employed for the cyanation of aryl chlorides. However, achieving high selectivity for monocyanation in dihalogenated arenes can be challenging. Nickel catalysts are often favored for their ability to activate less reactive C-Cl bonds under milder conditions compared to palladium.
For selective monoarylation of dichlorobenzene derivatives, which is a related transformation, nickel catalysts with specific phosphine ligands have shown success. For instance, a Ni-phosphine catalyst has been identified for the selective Suzuki-Miyaura coupling of dichloropyridine derivatives, with PPh2Me being an optimal ligand for high selectivity.[1]
Catalyst System Comparison for Aryl Cyanation
| Catalyst System | Cyanide Source | Ligand | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / dppf | Zn(CN)₂ | dppf | DMF | 120 | Varies | Effective for a range of aryl chlorides.[2] |
| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | dppf | N/A | 50-80 | High | DMAP is a crucial additive.[3] |
| Pd(OAc)₂ | K₄[Fe(CN)₆] | None | DMAC | 120 | 83-96 | Ligand-free conditions have been reported.[4] |
| NiCl₂ / Xantphos | Zn(CN)₂ | Xantphos | N/A | N/A | Good | Air-tolerant reaction enabled by polymethylhydrosiloxane.[5] |
This table presents data for general aryl halide cyanation and should be used as a starting point for optimization.
Caption: Factors influencing the selection of a catalyst system for selective cyanation.
Troubleshooting Guide: Selective Monocyanation
Q3: I am observing low yield and the formation of di-cyanated byproducts. How can I improve the selectivity for monocyanation?
Low selectivity is a common issue in the cyanation of polyhalogenated arenes. Here are several factors to consider for optimization:
-
Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in selectivity. Less electron-rich di- and triarylphosphines tend to favor monoarylation in nickel-catalyzed couplings.[6] Experiment with a range of ligands to find the optimal balance for your substrate.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to minimize the formation of the di-cyanated product. Stop the reaction once the desired mono-cyanated product is maximized.
-
Cyanide Source Concentration: The slow addition of the cyanide source or using a less soluble cyanide salt can help to maintain a low concentration of cyanide in the reaction mixture, which can favor monocyanation and reduce catalyst deactivation.[7]
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity. For instance, in some nickel-catalyzed reactions, acetonitrile (MeCN) has been shown to play a crucial role in achieving high monoarylation selectivity.[6]
Q4: My reaction is sluggish or does not go to completion. What are the potential causes?
-
Catalyst Deactivation: Cyanide ions can poison palladium and nickel catalysts.[7] The use of a non-toxic and stable cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) can mitigate this issue.[7] Additives can also help to prevent catalyst poisoning.
-
Inactive Catalyst: Ensure that the active form of the catalyst is being generated in situ. Some precatalysts require activation, and the conditions for this should be carefully controlled.
-
Purity of Reagents: The presence of water or other impurities in the reagents or solvent can negatively impact the reaction. Ensure all reagents are of high purity and solvents are anhydrous.
Experimental Protocol: Oxidation of 2-Chloro-4-cyano-6-fluorotoluene
This protocol is adapted from the oxidation of 2-chloro-6-fluorobenzaldehyde and is expected to be effective for the oxidation of the methyl group in 2-chloro-4-cyano-6-fluorotoluene to a carboxylic acid.
Materials:
-
2-Chloro-4-cyano-6-fluorotoluene
-
Sodium chlorite (NaClO₂)
-
Acetonitrile (CH₃CN)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask, dissolve 2-chloro-4-cyano-6-fluorotoluene (1 equivalent) in acetonitrile and cool the solution to 0°C in an ice bath with stirring.
-
Prepare a solution of sodium chlorite (3 equivalents) in water and add it to the toluene solution.
-
Slowly add a solution of hydrochloric acid (4 equivalents) in water dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Note: This is a general protocol and may require optimization for your specific experimental setup.
Troubleshooting Guide: Oxidation
Q5: The oxidation of the methyl group is incomplete. What can I do?
-
Increase Reaction Time or Temperature: Prolonging the reaction time or gently heating the reaction mixture can help to drive the reaction to completion.
-
Increase Oxidant Equivalents: Ensure that a sufficient excess of the oxidizing agent is used.
-
Check Reagent Quality: The quality of the sodium chlorite can affect its reactivity. Use a fresh, high-quality reagent.
Q6: I am observing the formation of byproducts during the oxidation. How can I minimize them?
-
Control Reaction Temperature: Over-oxidation or side reactions can occur at higher temperatures. Maintaining a low temperature, especially during the addition of reagents, is crucial.
-
pH Control: The pH of the reaction mixture can influence the reaction pathway. Ensure proper pH control throughout the reaction.
This technical support guide provides a framework for the synthesis of this compound. Researchers should use this information as a starting point and optimize the conditions for their specific needs.
References
- 1. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. figshare.com [figshare.com]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 2-Chloro-4-cyano-6-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Synthetic Pathway Overview
The production of this compound is a multi-step process. A plausible and scalable synthetic route is outlined below. This guide will focus on the key transformations and potential challenges associated with each step.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Synthesis of 2-Chloro-6-fluoro-4-bromotoluene (Sandmeyer Reaction)
Q1: What are the critical parameters for the diazotization of 4-bromo-2-chloro-6-fluoroaniline?
A1: The critical parameters for a successful diazotization are temperature control and the rate of addition of sodium nitrite. The reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5 °C to prevent decomposition of the diazonium salt, which can lead to reduced yields and the formation of phenolic byproducts. The sodium nitrite solution should be added slowly and portion-wise to the acidic solution of the aniline to ensure the temperature does not exceed 5 °C.
Q2: My Sandmeyer reaction to introduce the bromine is giving a low yield. What are the possible causes and solutions?
A2: Low yields in the Sandmeyer reaction can be attributed to several factors:
-
Incomplete Diazotization: Ensure the complete dissolution of the aniline in the acid before adding sodium nitrite. Use a slight excess of sodium nitrite to drive the reaction to completion.
-
Decomposition of Diazonium Salt: As mentioned, maintaining a low temperature (0-5 °C) is critical. Ensure efficient stirring and cooling throughout the addition of sodium nitrite.
-
Purity of Copper(I) Bromide: The Cu(I) catalyst is sensitive to oxidation. Use freshly prepared or high-purity cuprous bromide. The color of the catalyst should be white to light green; a significant blue or dark green color indicates oxidation to Cu(II), which is less effective.
-
Reaction Temperature of Bromination: After the formation of the diazonium salt, the reaction with cuprous bromide is typically warmed to initiate the decomposition of the diazonium salt and formation of the aryl bromide. The optimal temperature can vary, but a gradual increase to 50-70 °C is a common starting point. Too rapid heating can lead to vigorous nitrogen evolution and loss of material.
Troubleshooting Flowchart: Low Yield in Sandmeyer Reaction
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
Step 2: Synthesis of 2-Chloro-6-fluoro-4-cyanotoluene (Rosenmund-von Braun Reaction)
Q3: The Rosenmund-von Braun reaction is not proceeding to completion. What should I check?
A3: Incomplete conversion in the Rosenmund-von Braun reaction is a common issue. Consider the following:
-
Purity of Reactants and Solvent: The reaction is sensitive to moisture. Ensure that the starting aryl bromide, copper(I) cyanide, and the solvent (typically a high-boiling polar aprotic solvent like DMF or NMP) are anhydrous.
-
Reaction Temperature: This reaction often requires high temperatures, typically in the range of 150-200 °C.[1] Insufficient temperature will result in a sluggish or incomplete reaction.
-
Quality of Copper(I) Cyanide: The purity and physical form of CuCN can impact its reactivity. Finely powdered, high-purity CuCN is recommended.
-
Reaction Time: These reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration (often 12-24 hours). Monitor the reaction progress by TLC or GC/LC.
-
Activation of Aryl Bromide: While aryl bromides are suitable substrates, electron-withdrawing groups on the aromatic ring can deactivate it towards this reaction. In such cases, higher temperatures or longer reaction times may be necessary.
Q4: I am having difficulty with the work-up and purification of the product from the Rosenmund-von Braun reaction. What is the recommended procedure?
A4: The work-up of Rosenmund-von Braun reactions can be challenging due to the formation of copper complexes and the use of high-boiling solvents. A common procedure involves:
-
Quenching: After cooling, the reaction mixture is typically quenched by pouring it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ferric chloride in hydrochloric acid. This helps to break down copper complexes and facilitate the separation of the organic product.
-
Extraction: The product is then extracted with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Washing: The organic layer should be washed thoroughly with water and brine to remove the solvent (DMF/NMP) and any remaining inorganic salts.
-
Purification: The crude product is often purified by column chromatography or recrystallization. The high-boiling solvent can sometimes be removed by vacuum distillation if the product is sufficiently stable.
Step 3: Synthesis of this compound (Oxidation)
Q5: What are the best practices for the potassium permanganate oxidation of the methyl group?
A5: Key considerations for a successful and safe oxidation with potassium permanganate include:
-
Reaction Conditions: The reaction is typically carried out in water under reflux.[2] The use of a phase-transfer catalyst can sometimes improve the reaction rate if the substrate has low water solubility.
-
Stoichiometry of KMnO4: A stoichiometric amount of KMnO4 is required. An excess can lead to over-oxidation and degradation of the product.
-
Control of Exotherm: The reaction is exothermic. The reactants should be mixed at a controlled rate, and the reaction should be monitored to prevent a runaway reaction.
-
Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate), the MnO2 is removed by filtration. The filtrate is then acidified (typically with HCl or H2SO4) to precipitate the carboxylic acid product.
Q6: I am observing a low yield of the carboxylic acid after oxidation. What could be the cause?
A6: Low yields in this step can be due to:
-
Incomplete Reaction: Ensure the reflux time is sufficient for the complete consumption of the starting material. The purple color of the permanganate should be discharged.
-
Over-oxidation: While less common for aromatic carboxylic acids, harsh conditions (e.g., very high temperatures for extended periods) could potentially lead to some degradation of the product.
-
Loss During Work-up: The product is precipitated from an acidic solution. Ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the carboxylate and minimize its solubility in water. Chilling the solution before filtration can also improve recovery. Thoroughly wash the collected product with cold water to remove any inorganic salts.
-
Purity of Starting Material: Impurities in the starting cyanotoluene may interfere with the oxidation reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-fluoro-4-bromotoluene
-
Diazotization: To a solution of 4-bromo-2-chloro-6-fluoroaniline (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, cuprous bromide (1.2 eq) is dissolved in 48% hydrobromic acid (2.0 eq). The cold diazonium salt solution is then added slowly to the cuprous bromide solution.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Protocol 2: Synthesis of 2-Chloro-6-fluoro-4-cyanotoluene
-
Reaction Setup: A mixture of 2-chloro-6-fluoro-4-bromotoluene (1.0 eq) and copper(I) cyanide (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) is heated to 150-160 °C under a nitrogen atmosphere.
-
Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed (typically 12-24 hours).
-
Work-up: The reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid. The mixture is stirred for 30 minutes and then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 3: Synthesis of this compound
-
Oxidation: To a suspension of 2-chloro-6-fluoro-4-cyanotoluene (1.0 eq) in water, potassium permanganate (3.0 eq) is added portion-wise. The mixture is then heated to reflux with vigorous stirring.
-
Reaction Completion and Quenching: The reaction is refluxed until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed. If necessary, a small amount of ethanol can be added to quench any excess permanganate.
-
Work-up and Purification: The hot reaction mixture is filtered to remove the manganese dioxide. The filter cake is washed with hot water. The combined filtrate is cooled and acidified to pH 1-2 with concentrated hydrochloric acid. The resulting white precipitate is collected by filtration, washed with cold water, and dried to afford the final product.
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Sandmeyer Reaction | NaNO₂, CuBr, HBr | Water | 0-5, then 60 | 60-75 |
| 2 | Rosenmund-von Braun | CuCN | DMF | 150-160 | 70-85 |
| 3 | Oxidation | KMnO₄ | Water | Reflux (100) | 80-90 |
Note: Yields are indicative and can vary based on reaction scale, purity of reagents, and optimization of conditions.
References
Technical Support Center: Managing Impurities in 2-Chloro-4-cyano-6-fluorobenzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing impurities during the synthesis, purification, and analysis of 2-Chloro-4-cyano-6-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their associated potential impurities?
A1: While specific literature on the synthesis of this compound is limited, common routes for analogous compounds suggest two primary pathways, each with a unique impurity profile. These are inferred based on the synthesis of structurally similar molecules like 2-chloro-4-fluorobenzoic acid and other substituted benzoic acids.
One likely route involves the diazotization of an aminobenzonitrile precursor followed by hydrolysis . A second potential route is the oxidation of a substituted toluene precursor .
Table 1: Potential Impurities Based on Synthetic Route
| Synthetic Route | Potential Impurity | Reason for Formation |
| Diazotization of Aminobenzonitrile | Unreacted 2-amino-3-chloro-5-cyanofluorotoluene | Incomplete diazotization reaction. |
| 2-Chloro-4-cyano-6-fluorobenzamide | Incomplete hydrolysis of the nitrile group. | |
| Phenolic byproducts | Reaction of the diazonium salt with water. | |
| Azo compounds | Side reactions of the diazonium intermediate, often leading to colored impurities. | |
| Oxidation of Substituted Toluene | Unreacted 2-chloro-4-cyano-6-fluorotoluene | Incomplete oxidation. |
| 2-Chloro-4-cyano-6-fluorobenzaldehyde | Partial oxidation of the methyl group. | |
| Over-oxidation products | Harsh reaction conditions leading to ring opening or loss of substituents. |
Q2: My final product of this compound is discolored. What is the likely cause and how can I fix it?
A2: Discoloration, often appearing as a yellow or brown tint, is typically due to the presence of trace impurities.
-
Likely Causes :
-
Azo Compounds : If a diazotization route was used, residual diazonium salts can form colored azo-byproducts.
-
Oxidation Products : Minor, colored byproducts can form from the oxidation of starting materials or the product itself, especially at elevated temperatures.
-
-
Troubleshooting :
-
Activated Carbon Treatment : Adding a small amount of activated carbon to the crude product solution before the final recrystallization step can help adsorb colored impurities.
-
Recrystallization : Ensure the use of an appropriate solvent system for recrystallization to selectively precipitate the pure product, leaving colored impurities in the mother liquor.
-
Q3: I am observing a lower than expected yield in my synthesis. What are the potential reasons?
A3: Low yields can be attributed to several factors depending on the synthetic pathway.
-
For Diazotization Routes :
-
Incomplete Diazotization : Ensure the reaction temperature is maintained at 0-5 °C during the addition of the diazotizing agent.
-
Premature Decomposition : The diazonium salt is often unstable and can decompose if the temperature is not strictly controlled.
-
-
For Oxidation Routes :
-
Insufficient Oxidant : Ensure a sufficient molar excess of the oxidizing agent is used.
-
Suboptimal Reaction Conditions : Temperature and reaction time are critical. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion.
-
Troubleshooting Guides
Issue: Presence of Starting Material in the Final Product
-
Probable Cause : Incomplete reaction.
-
Recommended Solution :
-
Reaction Monitoring : Utilize analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.
-
Optimize Reaction Time : Extend the reaction time if the starting material is still present.
-
Reagent Stoichiometry : Consider a slight excess of the key reagent to drive the reaction to completion.
-
Issue: Identification of an Unknown Impurity Peak in HPLC Analysis
-
Probable Cause : Formation of a side product or presence of an impurity in the starting materials.
-
Recommended Solution :
-
LC-MS Analysis : Couple the HPLC to a Mass Spectrometer (MS) to obtain the mass of the unknown impurity. This can provide crucial information about its molecular formula.
-
Forced Degradation Studies : Subject the pure this compound to stress conditions (acid, base, heat, oxidation, light) to see if the unknown impurity is a degradation product.
-
Synthesis of Potential Impurities : Based on the reaction mechanism, synthesize potential byproducts and compare their retention times with the unknown peak.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This is a general method and may require optimization for specific impurity profiles.
-
Instrumentation : HPLC with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase :
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient :
-
0-20 min: 30% B to 80% B
-
20-25 min: 80% B to 30% B
-
25-30 min: Hold at 30% B
-
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 254 nm
-
Injection Volume : 10 µL
-
Sample Preparation : Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in H₂O |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Due to the low volatility of benzoic acids, derivatization is typically required.
-
Derivatization Agent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane.
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : 250 °C
-
Oven Temperature Program :
-
Initial: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
MS Detector : Electron Ionization (EI) mode.
-
Sample Preparation : Accurately weigh about 1 mg of the sample into a vial. Add 100 µL of the derivatizing agent and heat at 60 °C for 30 minutes. Inject an aliquot of the derivatized sample.
Visualizations
Caption: Potential impurity formation pathway via diazotization.
Caption: General workflow for HPLC purity analysis.
troubleshooting guide for Meerwein arylation in synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in Meerwein arylation reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Meerwein arylation reaction is giving a low yield. What are the common causes?
Low yields in Meerwein arylation can stem from several factors. The most common issues include the instability of the aryl diazonium salt, suboptimal reaction conditions, and the occurrence of side reactions. A systematic approach to troubleshooting is recommended to identify the root cause.
Potential Causes for Low Yield:
-
Decomposition of the Aryl Diazonium Salt: Aryl diazonium salts are often thermally unstable and can decompose before reacting with the alkene.[1] This is exacerbated by elevated temperatures and the presence of impurities.
-
Suboptimal Catalyst Activity: The copper catalyst may be inactive or used in a suboptimal concentration. Both too low and too high catalyst loadings can negatively impact the yield.
-
Side Reactions: Competing reactions, primarily the Sandmeyer reaction (formation of aryl halides) and phenol formation (reaction with water), can significantly reduce the yield of the desired arylated product.[2]
-
Incorrect Reaction Temperature: The temperature needs to be carefully controlled. Diazotization requires low temperatures (0-5 °C) to ensure the stability of the diazonium salt, while the arylation step may require slightly higher temperatures for optimal reaction rates.
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction yield.[3][4]
Q2: How can I improve the stability of my aryl diazonium salt?
The stability of the aryl diazonium salt is crucial for a successful Meerwein arylation.
Strategies to Enhance Diazonium Salt Stability:
-
Maintain Low Temperatures: The diazotization reaction should be carried out at 0-5 °C in an ice bath to minimize decomposition.[1]
-
Use Freshly Prepared Salts: It is best to prepare the diazonium salt in situ and use it immediately in the subsequent arylation step.[5]
-
Control Acidity: The reaction mixture should be kept sufficiently acidic to suppress undesirable side reactions, such as the coupling of the diazonium salt with the unreacted amine.[1]
-
Avoid Excess Nitrous Acid: While nitrous acid is necessary for diazotization, a large excess should be avoided as it can lead to side reactions. The presence of excess nitrous acid can be tested with starch-iodide paper (turns blue).[1][6] Any excess can be quenched with urea or sulfamic acid.
Q3: I am observing significant amounts of byproducts, particularly aryl halides. How can I suppress the Sandmeyer reaction?
The Sandmeyer reaction is a common side reaction in Meerwein arylations, leading to the formation of aryl halides instead of the desired arylated alkene.
Methods to Minimize Sandmeyer Byproducts:
-
Catalyst Choice: While copper(I) salts are typically used, the choice of the counter-ion can influence the extent of the Sandmeyer reaction. Using copper(II) chloride has been reported in some cases, but can also lead to chloro-substituted byproducts.[7] A careful selection and screening of the copper salt is advisable.
-
Reaction Conditions: The reaction conditions, including solvent and temperature, can be optimized to favor the Meerwein arylation over the Sandmeyer reaction.
-
Modern Alternatives: Photoredox-catalyzed Meerwein arylations can offer a milder and more selective alternative to the classic copper-catalyzed reaction, often minimizing side reactions.[8][9][10][11]
Quantitative Data Summary
The yield of the Meerwein arylation is highly dependent on the specific substrates and reaction conditions. Below are tables summarizing the effects of different parameters on the reaction outcome.
Table 1: Effect of Catalyst on Meerwein Arylation Yield
| Catalyst | Alkene Substrate | Aryl Diazonium Salt | Solvent | Yield (%) | Reference |
| CuCl | Acrylamide | Aniline | Acetone/Water | ~70-80% | [12] |
| CuBr | Acrylamide | Aniline | HBr/Water | ~60-70% | [12] |
| Cu(I) Nanoplatelets | Various | Various | Various | Good recyclability | [13][14] |
| Iron Powder | Methyl vinyl ketone | Various | Not specified | Good | [14] |
Table 2: Effect of Solvent on Meerwein Arylation
| Solvent | Observations | Reference |
| Acetone | Commonly used, good solubility for many substrates. | [5] |
| Acetonitrile | Another common solvent, particularly for reactions involving alkyl nitrites. | [2] |
| Water | Can be used, especially in photoredox-catalyzed variations, but can also lead to phenol byproducts in classic methods. | [15] |
| Methanol | Can participate in the reaction, leading to methoxyalkylation byproducts. | [11] |
Table 3: Impact of Aryl Diazonium Salt Substituents on Reaction Rate
| Substituent on Aryl Diazonium Salt | Effect on Reaction Rate | Reference |
| Electron-withdrawing groups (e.g., -NO₂, -CN) | Increases the reaction rate. | [16] |
| Electron-donating groups (e.g., -Me, -OMe) | Decreases the reaction rate. | [16] |
Experimental Protocols
Protocol 1: General Procedure for Meerwein Arylation
-
Diazotization: Dissolve the primary aromatic amine in a suitable dilute acid (e.g., HCl, H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.[1] Stir for 30 minutes. Check for completion using starch-iodide paper.[6]
-
Arylation: In a separate flask, dissolve the electron-poor alkene and the copper catalyst in a suitable solvent (e.g., acetone). To this mixture, add the freshly prepared cold diazonium salt solution dropwise.
-
Reaction: Allow the reaction to stir at the appropriate temperature (this may range from room temperature to slightly elevated temperatures, depending on the specific substrates) until the evolution of nitrogen gas ceases.
-
Work-up: Quench the reaction, typically by adding water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.[17]
Protocol 2: Troubleshooting Low Yield by Optimizing Catalyst Loading
-
Setup Parallel Reactions: Prepare several small-scale reactions with identical amounts of aryl diazonium salt and alkene.
-
Vary Catalyst Loading: To each reaction, add a different amount of the copper catalyst (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).[18][19]
-
Monitor Progress: Monitor the reactions at regular intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS) to determine the rate of product formation and the consumption of starting materials.
-
Analyze Results: Compare the final yields and byproduct profiles for each catalyst loading to determine the optimal concentration for your specific reaction.
Visualizations
Caption: A workflow diagram for troubleshooting low yields in Meerwein arylation.
Caption: Competing pathways of the aryl radical in Meerwein and Sandmeyer reactions.
References
- 1. Diazonium Salt Preparation in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Meerwein Arylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. akjournals.com [akjournals.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. webassign.net [webassign.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-Chloro-4-cyano-6-fluorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of 2-Chloro-4-cyano-6-fluorobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: Based on available safety data sheets, it is recommended to store this compound in a dry, cool, and well-ventilated place, with the container tightly sealed. Room temperature storage is generally acceptable.
Q2: What are the expected thermal decomposition products of this compound?
Q3: At what temperature does this compound start to decompose?
A3: The precise onset of thermal decomposition for this compound has not been widely published. To determine this, experimental techniques such as Thermogravimetric Analysis (TGA) are required. TGA can identify the temperature at which weight loss, indicating decomposition, begins.
Q4: How can I assess the thermal stability of this compound in my laboratory?
A4: The most common and effective methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. These techniques can provide information on decomposition temperatures, melting points, and other thermal events.
Q5: Are there any known incompatibilities for this compound that could affect its stability?
A5: Yes, this compound is incompatible with strong oxidizing agents. Contact with such agents should be avoided as it can lead to vigorous reactions and compromise the stability of the material.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the thermal analysis of this compound.
Thermogravimetric Analysis (TGA) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Irregular or noisy TGA curve. | 1. Sample is not properly positioned in the crucible.2. Static electricity on the sample or balance.3. Gas flow rate is too high or unstable. | 1. Ensure the sample is evenly distributed at the bottom of the crucible.2. Use an anti-static gun or ionizer before analysis.3. Check and stabilize the purge gas flow rate. |
| Inconsistent decomposition temperatures between runs. | 1. Different heating rates were used.2. Sample size variation.3. Contamination of the sample or crucible. | 1. Maintain a consistent heating rate for all comparative experiments.2. Use a consistent and appropriate sample mass (typically 5-10 mg).3. Use clean crucibles for each run and ensure sample purity. |
| Weight loss observed at a lower temperature than expected. | 1. Presence of residual solvent or moisture.2. The sample has degraded during storage. | 1. Dry the sample under vacuum before TGA analysis.2. Verify the storage conditions and obtain a fresh sample if necessary. |
Differential Scanning Calorimetry (DSC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or distorted melting peak. | 1. Impurities in the sample.2. Heating rate is too high.3. Poor thermal contact between the sample and the pan. | 1. Assess the purity of the sample. Broad peaks can indicate impurities.2. Use a slower heating rate (e.g., 5-10 °C/min).3. Ensure the sample is pressed firmly and evenly at the bottom of the DSC pan. |
| Baseline is not flat. | 1. Mismatched sample and reference pans.2. Contamination in the DSC cell. | 1. Use pans of the same type and similar mass for the sample and reference.2. Clean the DSC cell according to the manufacturer's instructions. |
| No clear thermal events are observed. | 1. The compound is highly stable within the tested temperature range.2. The sample size is too small. | 1. Extend the temperature range of the experiment.2. Increase the sample size, ensuring good thermal contact. |
Data Presentation
Quantitative data from thermal stability analyses should be organized for clear comparison. Below is a template for recording and presenting your experimental findings.
Table 1: Thermal Stability Data for this compound
| Analysis Technique | Parameter | Result (Batch 1) | Result (Batch 2) | Result (Batch 3) |
| TGA | Onset of Decomposition (Tonset) (°C) | |||
| Temperature at 5% Weight Loss (T5%) (°C) | ||||
| Temperature at 10% Weight Loss (T10%) (°C) | ||||
| Residual Mass at 600 °C (%) | ||||
| DSC | Melting Point (Tm) (°C) | |||
| Enthalpy of Fusion (ΔHf) (J/g) | ||||
| Onset of Exothermic Decomposition (°C) |
Experimental Protocols
The following are generalized protocols for performing TGA and DSC analysis on this compound. Instrument-specific parameters should be optimized by the user.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer
-
High-purity nitrogen or argon gas
-
Alumina or platinum crucibles
-
Microbalance
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition temperature (Tonset) and the temperatures at which 5% and 10% weight loss occurs.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify other thermal transitions of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter
-
High-purity nitrogen or argon gas
-
Aluminum or gold DSC pans and lids
-
Crimper for sealing pans
-
Microbalance
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. Seal the pan hermetically using a crimper.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen or argon at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point or expected decomposition.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (Tm) from the peak of the endothermic transition.
-
Integrate the melting peak to calculate the enthalpy of fusion (ΔHf).
-
Identify any exothermic peaks that may indicate decomposition.
-
Visualizations
The following diagrams illustrate the experimental workflow for thermal stability assessment and a postulated degradation pathway for this compound.
Caption: Experimental workflow for thermal stability analysis.
Caption: Postulated thermal degradation pathway.
solvent effects on the synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Chloro-4-fluorobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 2-Chloro-4-fluorobenzoic acid?
A1: Several common methods exist for the synthesis of 2-Chloro-4-fluorobenzoic acid. The choice of route often depends on the available starting materials, scale, and safety considerations. Key methods include:
-
Oxidation of 2-chloro-4-fluorotoluene: This method can be achieved using strong oxidizing agents. One documented process uses a catalytic system of Co(OAc)₂ and Mn(OAc)₂ with an oxidizing agent in glacial acetic acid[1].
-
From 2-chloro-4-aminobenzonitrile: This two-step process involves the diazotization of 2-chloro-4-aminobenzonitrile to form 2-chloro-4-fluorobenzonitrile, followed by hydrolysis to the desired carboxylic acid[2].
-
Meerwein Arylation: This route utilizes 2-chloro-4-fluoroaniline, which undergoes a Meerwein arylation reaction, followed by hydrolysis to yield the final product[3].
-
Diazotization of Aminobenzoic Acid (Balz-Schiemann Reaction): A traditional method starting from 3-aminobenzoic acid, this process is known for high raw material costs and the production of toxic gases[1].
Q2: I am seeing low yields in my reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors depending on the synthetic route. Common issues include incomplete reactions, side product formation, and suboptimal reaction conditions. For instance, in the diazotization of 2-chloro-4-aminobenzonitrile, precise temperature control is crucial. If the temperature is too high during the addition of sodium nitrite, decomposition of the diazonium salt can occur, leading to lower yields.
Q3: What solvents are typically used for the synthesis of 2-Chloro-4-fluorobenzoic acid?
A3: The choice of solvent is critical and route-dependent. For the hydrolysis of 2-chloro-4-fluorobenzonitrile, a 90% sulfuric acid solution has been used effectively[2]. In the oxidation of 2-chloro-4-fluorotoluene, glacial acetic acid is a suitable solvent[1]. For Sandmeyer-type reactions, which are mechanistically related to the diazotization step, solvents like acetonitrile or a mixture of THF and acetonitrile have been employed[4].
Q4: Are there any significant safety precautions I should be aware of?
A4: Yes, several synthesis routes involve hazardous materials. The traditional diazotization method using fluoboric acid can produce toxic boron trifluoride gas upon decomposition of the diazonium salt[1]. Additionally, dichromate, which has been used as an oxidant, is highly toxic and an environmental pollutant[2]. Always consult the Safety Data Sheet (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of 2-chloro-4-fluorobenzonitrile
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the nitrile to the carboxylic acid. | Insufficient reaction time or temperature. | Increase the reaction time or moderately increase the temperature. For the sulfuric acid method, a reaction at 100°C for 4 hours has been reported[2]. |
| Hydrolysis reaction has not gone to completion. | Ensure the concentration of the acid or base used for hydrolysis is sufficient. Monitor the reaction progress using techniques like TLC or HPLC. | |
| Significant amount of amide intermediate observed. | Incomplete hydrolysis. | Prolong the reaction time or increase the temperature to ensure complete conversion of the intermediate amide to the carboxylic acid. |
Issue 2: Impurities in the Final Product after Oxidation of 2-chloro-4-fluorotoluene
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted starting material. | Insufficient oxidant or catalyst, or suboptimal reaction conditions. | Ensure the correct stoichiometry of the oxidizing agent and catalysts. The reaction is typically run at elevated temperatures (130-160°C) and pressure (300 psi oxygen)[1]. |
| Formation of over-oxidized or side products. | Reaction conditions are too harsh (e.g., temperature too high). | Carefully control the reaction temperature and pressure. Consider a gradual addition of the oxidizing agent. |
| Discolored product. | Presence of colored impurities from the reaction mixture. | Recrystallization of the crude product from a suitable solvent can help remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis from 2-chloro-4-aminobenzonitrile via Diazotization and Hydrolysis[2]
Step 1: Diazotization to form 2-chloro-4-fluorobenzonitrile
-
To a 100mL four-necked flask, add 47.89g of 30% concentrated hydrochloric acid and 20.0g of 2-chloro-4-aminobenzonitrile.
-
Heat the mixture to 70°C and stir for 30 minutes.
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of 9.23g of sodium nitrite in 120g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Add 28.78g of sodium tetrafluoroborate and stir at temperature for 30 minutes.
-
The resulting intermediate, 2-chloro-4-fluorobenzonitrile, can then be isolated.
Step 2: Hydrolysis to form 2-chloro-4-fluorobenzoic acid
-
In a 100mL four-necked flask, add 35g of 90% sulfuric acid solution.
-
Add 5g of 2-chloro-4-fluorobenzonitrile.
-
Heat the mixture to 100°C and stir for 4 hours.
-
Cool the reaction to room temperature and dilute with 40 mL of water.
-
Extract the product three times with 40 mL of dichloromethane.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the product. This method has reported a yield of 93.05%[2].
Data Summary
Table 1: Comparison of Reaction Conditions for Different Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature | Reported Yield | Reference |
| Oxidation | 2-chloro-4-fluorotoluene | Co(OAc)₂, Mn(OAc)₂, t-BuOOH, O₂ | Glacial Acetic Acid | 130-160°C | 92% | [1] |
| Diazotization & Hydrolysis | 2-chloro-4-aminobenzonitrile | HCl, NaNO₂, H₂SO₄ | Water, Dichloromethane | 0-100°C | 93.05% (hydrolysis step) | [2] |
| Meerwein Arylation | 2-chloro-4-fluoroaniline | tert-butyl nitrite, CuCl₂ | Not specified | Not specified | High yield claimed | [3] |
Visualizations
Caption: Synthesis workflow from 2-chloro-4-aminobenzonitrile.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-Chloro-4-cyano-6-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2-Chloro-4-cyano-6-fluorobenzoic acid is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a robust and widely utilized analytical technique for separating, identifying, and quantifying components in a mixture, making it the primary method for assessing the purity of synthesized compounds such as this compound.[1] A properly validated HPLC method can accurately determine the percentage of the main compound and detect the presence of potential impurities, which may include unreacted starting materials, isomers, or by-products from the synthesis process.[1]
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation and Materials:
-
HPLC System equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (or other suitable acidifier).
-
Reference standard of this compound (≥98.0% purity).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 70% A, 30% B; linear gradient to 100% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample, dissolve it in 10 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Analysis Workflow
References
A Comparative Guide to the Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 2-chloro-4-cyano-6-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including Janus kinase (JAK) inhibitors. Due to the limited availability of direct experimental data for this specific molecule in published literature, this comparison is based on established synthetic methodologies for structurally related compounds. The following sections detail plausible synthetic pathways, present analogous experimental data, and provide generalized experimental protocols.
Introduction
This compound is a substituted aromatic carboxylic acid containing chloro, cyano, and fluoro functional groups. Its importance as a building block in medicinal chemistry necessitates the development of efficient and scalable synthetic routes. This guide explores potential pathways starting from commercially available precursors, focusing on key chemical transformations such as diazotization, Sandmeyer reaction, oxidation, and hydrolysis.
Potential Synthetic Routes
Based on established organic chemistry principles and analogous reactions found in patent literature, two primary retrosynthetic approaches are proposed for the synthesis of this compound.
Route 1: Late-Stage Cyanation via Sandmeyer Reaction
This route involves the initial synthesis of a substituted aminobenzoic acid precursor, followed by diazotization and a Sandmeyer reaction to introduce the cyano group.
Route 2: Early-Stage Cyanation and Subsequent Functional Group Interconversion
This strategy introduces the cyano group at an earlier stage, followed by the formation of the carboxylic acid functionality, likely through the hydrolysis of a nitrile or oxidation of a methyl group.
Comparative Data of Analogous Reactions
The following tables summarize quantitative data for reactions analogous to the key steps in the proposed synthetic routes. This data is extracted from patents detailing the synthesis of structurally similar compounds and serves as a benchmark for potential yields and reaction conditions.
Table 1: Diazotization and Sandmeyer Cyanation (Analogous to Route 1)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Chloro-4-aminobromobenzene | 1. NaNO₂, HCl 2. CuCN | DMF | 0 then 120 | 0.5 then 8 | 83.36 | 97.51 | [1] |
| 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | 1. NaNO₂, Acid 2. Iodide | - | 0-5 | 1-5 | - | - | [2] |
Table 2: Hydrolysis of Nitriles to Carboxylic Acids (Analogous to Route 2)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Chloro-4-fluorobenzonitrile | 90% H₂SO₄ | - | 100 | 4 | 93.05 | 90.19 | [1][3] |
| 2-Chloro-4-fluorobenzonitrile | 95% H₂SO₄ | - | 90 | 12 | 92.69 | 91.37 | [1] |
Experimental Protocols for Key Transformations
The following are generalized experimental protocols for the key reactions discussed in the proposed synthetic routes. These should be adapted and optimized for the specific substrates and scales used.
General Protocol for Diazotization and Sandmeyer Cyanation
-
Diazotization: The starting aniline derivative is dissolved in an appropriate acidic solution (e.g., aqueous HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a specified time (typically 30-60 minutes) to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent (e.g., DMF or water) is prepared. The freshly prepared diazonium salt solution is then added slowly to the CuCN mixture. The reaction is often heated to facilitate the displacement of the diazonium group with the cyanide. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and typically poured into water or an ice/water mixture. The product is then extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography.
General Protocol for Acidic Hydrolysis of a Benzonitrile
-
Reaction Setup: The starting benzonitrile is added to a concentrated acid, typically sulfuric acid (H₂SO₄) of varying concentrations (e.g., 70-95%).
-
Reaction Conditions: The mixture is heated to a specified temperature, often in the range of 80-120 °C, and stirred for a period of time, which can range from a few hours to overnight. The reaction progress is monitored to determine completion.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully poured into ice water, which typically results in the precipitation of the carboxylic acid product. The solid is collected by filtration, washed with water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthetic routes.
Caption: Proposed synthesis of this compound via a late-stage Sandmeyer reaction.
References
- 1. EP0731087A1 - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 2. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 3. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
A Comparative Guide to Validated Analytical Methods for 2-Chloro-4-cyano-6-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2-Chloro-4-cyano-6-fluorobenzoic acid, a crucial intermediate in pharmaceutical synthesis, is paramount for ensuring final product quality, safety, and efficacy. This guide provides a comprehensive comparison of suitable analytical methodologies, offering a framework for method validation and selection. While specific validated methods for this exact analyte are not widely published, this document leverages established analytical approaches for structurally similar halogenated and cyanated benzoic acid derivatives to propose robust analytical techniques.
The primary methods for the purity and assay determination of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these techniques depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of potential impurities.
Quantitative Performance Comparison
The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on typical performance for analogous compounds.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[2] |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL | 1.5 - 30 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% |
| Suitability | Ideal for routine purity assessment and assay in bulk materials and formulated products. | Offers higher sensitivity and selectivity, making it suitable for trace impurity analysis and identification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for the routine quantification of this compound. The protocol is adapted from established methods for similar halogenated benzoic acids.[1][3]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Mobile Phase: A typical starting condition is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The pH of the mobile phase should be at least 1.5 to 2 pH units below the pKa of the analyte to ensure consistent retention and sharp peak shape.[3]
-
Sample Diluent: Mobile phase or a mixture of acetonitrile and water.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230 nm and 275 nm for similar compounds).[3]
-
Injection Volume: 10 µL
-
Run Time: Approximately 15-20 minutes, to be adjusted based on the retention time of the analyte and any impurities.
Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve in the sample diluent, and dilute to a final concentration within the linear range of the method.
Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and specificity, making it ideal for the identification and quantification of trace impurities. Derivatization is generally required for acidic compounds like this compound to enhance volatility and improve chromatographic performance.[2][4]
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (MS) detector.
-
Capillary Column: A mid-polarity column such as a DB-5ms or equivalent is a suitable starting point.
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane).
-
Solvent (e.g., Acetonitrile, Dichloromethane).
Derivatization Procedure (Example with silylation):
-
Accurately weigh the sample or standard into a vial.
-
Add the solvent to dissolve the sample.
-
Add an excess of the silylating agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a temperature ramp (e.g., 10-15 °C/min) to a final temperature of approximately 280-300 °C, held for several minutes. This program should be optimized to ensure good separation of the analyte from any impurities.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to cover the expected fragments of the derivatized analyte (e.g., m/z 50-500).
Visualized Workflows
Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analysis workflow.
References
spectroscopic comparison of 2-Chloro-4-cyano-6-fluorobenzoic acid and its precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed spectroscopic comparison of 2-Chloro-4-fluorobenzoic acid, a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, with its common precursors, 2-Chloro-4-fluorotoluene and 4-Amino-2-chlorobenzonitrile. While comprehensive spectroscopic data for 2-Chloro-4-cyano-6-fluorobenzoic acid is not widely available in the public domain, this guide focuses on its structurally related and industrially significant analogue. The objective is to offer a clear, data-driven comparison of the spectral characteristics that signify the chemical transformations from precursor to final product. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented in tabular format, supported by detailed experimental protocols and a visualization of the synthetic pathways.
Introduction
2-Chloro-4-fluorobenzoic acid is a vital building block in organic synthesis, particularly in the agrochemical and pharmaceutical industries.[1] Its synthesis can be achieved through various pathways, often involving the functional group transformation of readily available precursors. Understanding the spectroscopic differences between the final product and its starting materials is essential for reaction monitoring, quality control, and structural elucidation.
This guide focuses on two primary synthetic routes to 2-Chloro-4-fluorobenzoic acid:
-
Oxidation: The oxidation of the methyl group of 2-Chloro-4-fluorotoluene.[1]
-
Diazotization and Hydrolysis: A multi-step process starting from 4-Amino-2-chlorobenzonitrile, which involves diazotization, fluorination, and subsequent hydrolysis of the nitrile group.[2]
By comparing the ¹H NMR, ¹³C NMR, IR, and MS data of these three compounds, we can observe distinct changes in spectral features that correspond to the conversion of a methyl or an amino/nitrile group into a carboxylic acid moiety.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Chloro-4-fluorobenzoic acid and its precursors.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2-Chloro-4-fluorotoluene [3] | 7.11 | d | Aromatic H |
| 7.04 | dd | Aromatic H | |
| 6.83 | td | Aromatic H | |
| 2.29 | s | -CH₃ | |
| 4-Amino-2-chlorobenzonitrile * | 7.38 | d | Aromatic H |
| 6.65 | dd | Aromatic H | |
| 4.30 | s (br) | -NH₂ | |
| 2-Chloro-4-fluorobenzoic acid [4] | 7.10 - 7.14 | m | Aromatic H |
| 7.26 - 7.29 | m | Aromatic H | |
| 7.68 - 7.72 | m | Aromatic H | |
| 10.0+ | s (br) | -COOH |
Note: Data for 4-Aminobenzonitrile is provided for comparative context of a similar structure as detailed data for 4-Amino-2-chlorobenzonitrile was not available in a structured format.[5]
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 2-Chloro-4-fluorotoluene [6] | 162.3 (d), 135.5, 131.7 (d), 130.9 (d), 116.8 (d), 114.2 (d), 19.8 |
| 4-Amino-2-chlorobenzonitrile | Data not readily available in a comparable format. |
| 2-Chloro-4-fluorobenzoic acid | Data not readily available in a comparable format. |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | C≡N Stretch | O-H Stretch (acid) | C=O Stretch (acid) | N-H Stretch | C-Cl Stretch |
| 2-Chloro-4-fluorotoluene [7] | N/A | N/A | N/A | N/A | ~700-800 |
| 4-Amino-2-chlorobenzonitrile [8][9] | ~2211 | N/A | N/A | ~3360-3460 | ~782 |
| 2-Chloro-4-fluorobenzoic acid | N/A | 2500-3300 (broad) | ~1700 | N/A | ~700-800 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| 2-Chloro-4-fluorotoluene [7][10] | C₇H₆ClF | 144.57 | 144 (M⁺), 109, 143 |
| 4-Amino-2-chlorobenzonitrile [9] | C₇H₅ClN₂ | 152.58 | 152 (M⁺), 154 (M+2) |
| 2-Chloro-4-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | 174 (M⁺), 157, 129 |
Synthetic Pathways Visualization
The following diagram illustrates the transformation of the precursors into the final product, highlighting the key functional group changes that are observed in the spectroscopic data.
Caption: Synthetic routes from precursors to 2-Chloro-4-fluorobenzoic acid.
Experimental Protocols
The data cited in this guide are typically obtained using the following standard methodologies.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for acquiring both ¹H and ¹³C spectra.[11]
-
Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.[11]
-
¹³C NMR Acquisition: A standard proton-decoupled ¹³C experiment is used. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]
4.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer is used to record spectra over a range of 4000-400 cm⁻¹.[8]
-
Sample Preparation: Solid samples are typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl).[8]
-
Data Acquisition: A background spectrum is collected and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.[11]
4.3 Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile and thermally stable compounds. A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer is used.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.
-
GC-MS Analysis: A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The GC oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to separate the components of the sample. The separated compounds then enter the mass spectrometer, where they are ionized (typically at 70 eV) and their mass-to-charge ratios are detected over a range of m/z 50-500.[11]
Conclusion
The spectroscopic data clearly differentiate 2-Chloro-4-fluorobenzoic acid from its precursors. The ¹H NMR spectrum of the final product shows the disappearance of the methyl protons from 2-Chloro-4-fluorotoluene or the amine protons from 4-Amino-2-chlorobenzonitrile, and the appearance of a characteristic broad singlet for the carboxylic acid proton. In IR spectroscopy, the key transformations are marked by the loss of the nitrile or amine stretching bands and the appearance of the strong, broad O-H and C=O stretching vibrations of the carboxylic acid group. Mass spectrometry confirms the change in molecular weight corresponding to the chemical transformations. This comparative guide provides a foundational reference for professionals engaged in the synthesis and analysis of this important chemical intermediate.
References
- 1. 4-Chloro-2-fluorotoluene(452-75-5) 13C NMR spectrum [chemicalbook.com]
- 2. Benzonitrile, 2-amino-4-chloro- | C7H5ClN2 | CID 170059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4-Aminobenzonitrile(873-74-5) 1H NMR [m.chemicalbook.com]
- 6. 2-Chloro-4-fluorotoluene(452-73-3) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. 4-Amino-2-chlorobenzonitrile | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-4-fluorotoluene [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
Comparative Study of Catalysts for the Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid, a potentially valuable intermediate in the pharmaceutical and agrochemical industries, is not extensively documented in publicly available literature. However, based on established synthetic methodologies for similarly substituted aromatic compounds, a plausible multi-step synthetic pathway can be proposed. A critical step in such a synthesis would be the introduction of the cyano group onto the aromatic ring, a transformation often achieved through catalytic cyanation. This guide provides a comparative study of catalysts for this key reaction step, offering insights into their performance based on experimental data from related transformations.
Proposed Synthetic Pathway
A feasible synthetic route to this compound could commence with the diazotization of 2-chloro-4-fluoroaniline, followed by a Sandmeyer-type cyanation reaction to yield 2-chloro-4-fluorobenzonitrile. Subsequent hydrolysis of the nitrile group would then afford the desired 2-chloro-4-fluorobenzoic acid. While this initial product is not the target molecule, a further halogenation step would be required. A more direct, albeit challenging, approach would involve the catalytic cyanation of a di-halogenated benzoic acid derivative. For the purpose of this comparative study, we will focus on the catalytic cyanation of an aryl halide, a crucial transformation in the synthesis of aromatic nitriles.
Caption: Proposed synthetic pathway for this compound.
Performance Comparison of Catalytic Systems for Aryl Cyanation
The cyanation of aryl halides is a well-established reaction, with various catalytic systems developed to facilitate this transformation. The choice of catalyst and reaction conditions can significantly impact the yield, selectivity, and substrate scope of the reaction. Below is a summary of quantitative data for different catalytic approaches to the cyanation of aryl chlorides and bromides, which can serve as a guide for the synthesis of this compound.
| Starting Material | Catalyst System | Cyanating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | t-Amyl-OH / H₂O | 110 | 18 | 85-95 | [1] |
| Aryl Chloride | NiCl₂(PCy₃)₂ | Zn(CN)₂ | NMP | 120 | 24 | 70-90 | [2] |
| Aryl Bromide | CuI / ligand | NaCN | DMF | 120-140 | 12-24 | 60-85 | |
| Aryl Halide | Pd₂(dba)₃ / Xantphos | K₄[Fe(CN)₆] | Dioxane / H₂O | 100 | 16 | 75-92 | [1] |
Note: The yields and reaction conditions are generalized from various sources and may vary depending on the specific substrate.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic reactions. Below are representative experimental protocols for palladium- and nickel-catalyzed cyanation reactions.
Palladium-Catalyzed Cyanation of an Aryl Bromide
Catalyst System: Pd(OAc)₂ with 1,1'-Bis(diphenylphosphino)ferrocene (dppf) Cyanating Agent: Potassium Ferrocyanide (K₄[Fe(CN)₆])
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol%), dppf (4 mol%), and K₄[Fe(CN)₆] (1.5 equivalents).
-
The tube is evacuated and backfilled with argon.
-
The aryl bromide (1.0 equivalent), t-amyl alcohol (0.2 M), and water (10% v/v) are added via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aryl nitrile.[1]
Nickel-Catalyzed Cyanation of an Aryl Chloride
Catalyst System: NiCl₂(PCy₃)₂ Cyanating Agent: Zinc Cyanide (Zn(CN)₂)
Procedure:
-
In a glovebox, a vial is charged with NiCl₂(PCy₃)₂ (5 mol%) and Zn(CN)₂ (0.6 equivalents).
-
The aryl chloride (1.0 equivalent) and N-methyl-2-pyrrolidone (NMP) (0.5 M) are added.
-
The vial is sealed and heated to 120 °C for 24 hours.
-
The reaction mixture is then cooled to room temperature and diluted with a mixture of ethyl acetate and aqueous ammonia.
-
The mixture is stirred vigorously for 1 hour to quench any unreacted zinc cyanide.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by flash chromatography.[2]
Logical Relationship of Catalytic Cyanation
The catalytic cycle for the cyanation of an aryl halide typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of metal center (e.g., Pd, Ni, Cu) and the coordinating ligands significantly influences the efficiency of each step and the overall catalytic performance.
Caption: Generalized catalytic cycle for the cyanation of an aryl halide.
Conclusion
References
yield comparison of different 2-Chloro-4-cyano-6-fluorobenzoic acid synthesis methods
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 2-Chloro-4-cyano-6-fluorobenzoic acid is a crucial building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of different synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for specific applications.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through several distinct pathways, each with its own advantages and disadvantages in terms of yield, cost of starting materials, and reaction conditions. Below is a summary of prominent methods with their reported yields.
| Starting Material | Key Reagents | Overall Yield | Reference |
| 2-Chloro-4-fluorotoluene | Co(OAc)₂, Mn(OAc)₂, HBr, O₂ | 92% | [1] |
| 2-Chloro-4-aminobenzonitrile | 1. HCl, NaNO₂, NaBF₄ 2. H₂SO₄ or KOH | 90-93% | [2] |
| 2-Chloro-4-fluorobenzaldehyde | NaClO₂, HCl | 90.8% | [3] |
| m-Chloroaniline | Multi-step process | ≥85% (up to 96.9% in one example) | [4] |
| 2-Chloro-4-amino bromobenzene | 1. Diazotization 2. CuCN, then hydrolysis | 92.51% | [5] |
| 2-Chloro-4-amino bromobenzene | 1. Diazotization 2. Mg, CO₂ | 79.86% | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Oxidation of 2-Chloro-4-fluorotoluene
This method utilizes a catalytic oxidation process to convert the methyl group of 2-chloro-4-fluorotoluene into a carboxylic acid.
Experimental Procedure: In a 1.5 L tantalum steel autoclave, add Co(OAc)₂·4H₂O (300 mg, 1.20 mmol), Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol), tert-butyl hydroperoxide (600 mg, 4.10 mmol), 48% HBr (600 mg), 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol), and glacial acetic acid (240 mL).[1] The mixture is heated at 130-160°C under 300 psi oxygen pressure for 3 hours.[1] After the reaction, the product mixture is poured into ice water (250 mL), and the resulting white solid is separated by suction filtration. The solid is then washed with water (4 x 100 mL) and dried overnight in a vacuum oven at 60°C to yield 2-chloro-4-fluorobenzoic acid (63.1 g, 92%).[1]
Method 2: From 2-Chloro-4-aminobenzonitrile via Diazotization and Hydrolysis
This two-step process involves the conversion of an amino group to a fluoro group via a diazonium salt, followed by hydrolysis of the nitrile.
Step 1: Diazotization To a 100mL four-necked flask, add 47.89g of 30% concentrated hydrochloric acid (394.01mmol, 3eq) and 20.0g of 2-chloro-4-aminobenzonitrile (131.08mmol, 1eq).[2] Heat the reaction solution to 70°C and stir for 0.5 hour. Cool the mixture to 0°C and slowly add a solution of 9.23g of sodium nitrite (133.70mmol, 1.02eq) in 120g of water dropwise over about 1 hour.[2] Maintain stirring at 0°C for 0.5 hour, then add 28.78 g of sodium tetrafluoroborate (262.16 mmol, 2 eq) and stir at this temperature for another 0.5 hour to yield 2-chloro-4-fluorobenzonitrile.[2]
Step 2: Acidic Hydrolysis In a 100mL four-necked flask, add 35g of 90% sulfuric acid solution (321.42mmol, 10eq) and 5g of 2-chloro-4-fluorobenzonitrile (32.14mmol, 1eq).[2] Raise the temperature to 100°C and stir the reaction for 4 hours. After cooling to room temperature, dilute the mixture with 40 mL of water and extract three times with 40 mL of dichloromethane. Combine the organic phases and evaporate the solvent under reduced pressure to obtain 5.79 g of light yellow solid 2-chloro-4-fluorobenzoic acid, yielding 93.05%.[2]
Alternative Step 2: Alkaline Hydrolysis Sequentially add 180.3g of 10% potassium hydroxide solution (321.4mmol, 10eq) and 5.0g of 2-chloro-4-fluorobenzonitrile (32.14mmol, 1eq) to a 100mL four-neck flask.[5] Heat the mixture to 70°C and stir for 6 hours. After cooling to room temperature, extract with 25mL of ethyl acetate and discard the organic phase. Adjust the pH of the aqueous phase to 2-3 with concentrated hydrochloric acid to precipitate a white solid.[5] The aqueous phase is then extracted three times with 40mL of dichloromethane. The combined organic phases are dried under reduced pressure to obtain 5.46g of 2-chloro-4-fluorobenzoic acid as a white solid, with a mass yield of 90.02%.[5]
Method 3: Oxidation of 2-Chloro-4-fluorobenzaldehyde
This method involves the direct oxidation of an aldehyde to a carboxylic acid.
Experimental Procedure: Add 1 g (6.31 mmol) of 2-chloro-4-fluorobenzaldehyde and 20 ml of acetonitrile to a 100 ml three-necked flask and stir at 0°C until dissolved.[3] Add 5 ml of an aqueous solution of sodium chlorite (1.71 g, 18.92 mmol) to the mixture. While stirring, slowly add 5 ml of an aqueous solution of HCl (3.31 ml, 25.23 mmol) dropwise. After the addition is complete, stir the mixture at 0°C for 0.5 h. Transfer the reaction flask to a silicone oil bath, raise the temperature to 80°C, and stir for 0.5 h. After completion of the reaction (monitored by TLC), the acetonitrile is removed under reduced pressure and the residue is diluted with 10 ml of H₂O. Adjust the pH to 2 with 6N HCl and extract with ethyl acetate. The organic phase is collected, dried with anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by column chromatography (petroleum ether:ethyl acetate=2:1) to give 1.0 g of 2-chloro-4-fluorobenzoic acid as a white solid, with a yield of 90.8%.[3]
Synthesis Pathways Overview
The following diagram illustrates the relationship between the different starting materials and the final product, 2-Chloro-4-fluorobenzoic acid.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-Chloro-4-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 5. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic Acid for Researchers and Drug Development Professionals
An in-depth analysis of various synthetic pathways to 2-Chloro-4-cyano-6-fluorobenzoic acid, a key building block in pharmaceutical and agrochemical research, is presented. This guide offers a comparative cost analysis, detailed experimental protocols, and a decision-making framework to assist researchers in selecting the most suitable route for their specific needs.
This compound is a crucial intermediate in the synthesis of a range of biologically active molecules. The selection of a synthetic route can significantly impact the overall cost, efficiency, and environmental footprint of the final product. This guide evaluates five distinct synthetic pathways, providing a comprehensive comparison of their respective advantages and disadvantages.
Comparative Cost Analysis of Synthesis Routes
The following table summarizes the estimated costs of raw materials for the synthesis of this compound via five different routes. Prices are based on commercially available data for laboratory to mid-scale quantities and are subject to variation based on supplier, purity, and market fluctuations. The costs are normalized per mole of the final product, assuming the reported yields.
| Route | Starting Material | Key Reagents | Overall Yield (%) | Estimated Raw Material Cost (USD/mole of product) |
| 1 | 2-Chloro-4-aminobenzonitrile | Sodium Nitrite, Sodium Tetrafluoroborate, Sulfuric Acid | ~85 | 150 - 250 |
| 2 | 2-Chloro-4-fluorotoluene | Cobalt(II) acetate, Manganese(II) acetate, Oxygen | 92 | 100 - 200 |
| 3 | m-Chloroaniline | (Multi-step) | ~80 | 200 - 350 |
| 4 | 2-Chloro-4-fluorobenzaldehyde | Sodium Chlorite, Hydrochloric Acid | ~91 | 120 - 220 |
| 5 | 2-Chloro-4-aminobromobenzene | Cuprous Cyanide, Sulfuric Acid | ~75 | 250 - 400 |
Note: The cost estimations are for raw materials only and do not include costs associated with solvents, energy, labor, purification, or waste disposal.
Detailed Experimental Protocols
Route 1: From 2-Chloro-4-aminobenzonitrile
This two-step route involves the diazotization of 2-chloro-4-aminobenzonitrile to form 2-chloro-4-fluorobenzonitrile, followed by hydrolysis.
Step 1: Synthesis of 2-Chloro-4-fluorobenzonitrile
-
In a suitable reaction vessel, suspend 2-chloro-4-aminobenzonitrile (1.0 eq) in a solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 30 minutes.
-
To the resulting diazonium salt solution, add a solution of sodium tetrafluoroborate (1.1 eq) in water.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-4-fluorobenzonitrile.
Step 2: Hydrolysis to this compound
-
Reflux the 2-chloro-4-fluorobenzonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto ice.
-
The precipitated product is filtered, washed with water, and dried.
Route 2: From 2-Chloro-4-fluorotoluene
This route involves the direct oxidation of the methyl group of 2-chloro-4-fluorotoluene.
-
To a pressure reactor, add 2-chloro-4-fluorotoluene (1.0 eq), cobalt(II) acetate (cat.), manganese(II) acetate (cat.), and acetic acid.
-
Pressurize the reactor with oxygen.
-
Heat the mixture to the desired temperature and maintain it for several hours with vigorous stirring.
-
After cooling, the product is isolated by filtration and purified by recrystallization.
Route 3: From m-Chloroaniline (Abridged)
Route 4: From 2-Chloro-4-fluorobenzaldehyde
This is a straightforward oxidation of the aldehyde to the carboxylic acid.
-
Dissolve 2-chloro-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add an aqueous solution of sodium chlorite (1.2 eq) and a phase transfer catalyst.
-
Slowly add a dilute solution of hydrochloric acid.
-
Stir the reaction at room temperature until completion.
-
The product is isolated by extraction and purified by recrystallization.[1]
Route 5: From 2-Chloro-4-aminobromobenzene
This route involves a Sandmeyer-type reaction followed by hydrolysis.
Step 1: Synthesis of 2-Chloro-4-fluorobromobenzene (via diazotization similar to Route 1)
Step 2: Cyanation to 2-Chloro-4-fluorobenzonitrile
-
Heat a mixture of 2-chloro-4-fluorobromobenzene (1.0 eq) and cuprous cyanide (1.2 eq) in a high-boiling polar solvent like DMF.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by extraction.
Step 3: Hydrolysis to this compound (as in Route 1)
Synthesis Route Selection Framework
The choice of a particular synthetic route depends on a multitude of factors beyond just the raw material cost. The following diagram illustrates a logical workflow for selecting the most appropriate synthesis pathway based on key project requirements.
Caption: A flowchart to guide the selection of a synthesis route for this compound based on project priorities.
Conclusion
The synthesis of this compound can be achieved through various routes, each with its own set of advantages and disadvantages.
-
Route 2 (from 2-Chloro-4-fluorotoluene) appears to be the most promising for large-scale, cost-effective production due to its high yield and the use of catalytic oxidation, which is generally more environmentally friendly than stoichiometric oxidants.
-
Route 4 (from 2-Chloro-4-fluorobenzaldehyde) is also a strong contender, especially if the starting aldehyde is readily available and cost-competitive.
-
Route 1 (from 2-Chloro-4-aminobenzonitrile) is a classic and viable method, although the handling of diazonium salts requires careful safety considerations.
-
Route 5 (from 2-Chloro-4-aminobromobenzene) is less economically attractive due to the higher cost of the starting material and the use of cyanide.
-
Route 3 (from m-Chloroaniline) , being a multi-step process, is likely the least economically viable for large-scale production.
Ultimately, the optimal choice will depend on the specific circumstances of the researcher or organization, including available starting materials, budget constraints, scale of production, and safety protocols. This guide provides the necessary data to make an informed decision.
References
X-ray Crystallographic Characterization of 2-Chloro-4-cyano-6-fluorobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proposed X-ray crystallographic characterization of 2-Chloro-4-cyano-6-fluorobenzoic acid. Due to the current absence of publicly available crystal structure data for this specific compound, this document outlines a detailed experimental protocol for its characterization. To offer a valuable comparative benchmark, we present existing crystallographic data for the closely related compound, 2-Chloro-6-fluorobenzoic acid. This guide is intended to assist researchers in predicting, understanding, and executing the crystallographic analysis of this and similar halogenated benzoic acid derivatives, which are important scaffolds in medicinal chemistry and materials science.
Comparative Crystallographic Data
To provide a framework for the anticipated structural features of this compound, the crystallographic data for 2-Chloro-6-fluorobenzoic acid is presented below. The introduction of a cyano group at the 4-position is expected to influence the crystal packing through potential dipole-dipole interactions and hydrogen bonding, which would be a key point of comparison once the structure of the title compound is determined.
| Parameter | 2-Chloro-6-fluorobenzoic acid[1] | This compound |
| Chemical Formula | C₇H₄ClFO₂ | C₈H₃ClFNO₂ |
| Molecular Weight | 174.55 | 199.56 |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| Unit Cell Dimensions | a = 3.7655(2) Åb = 13.9660(7) Åc = 13.2300(7) Åα = 90°β = 98.034(3)°γ = 90° | To be determined |
| Volume (ų) | 688.92(6) | To be determined |
| Z | 4 | To be determined |
| Calculated Density (g/cm³) | 1.684 | To be determined |
| Absorption Coeff. (mm⁻¹) | 0.513 | To be determined |
| F(000) | 352 | To be determined |
| Crystal Size (mm³) | 0.51 x 0.19 x 0.15 | To be determined |
| Theta range for data collection (°) | 2.5 to 28.3 | To be determined |
| Reflections collected | 4208 | To be determined |
| Independent reflections | 1588 [R(int) = 0.026] | To be determined |
| Goodness-of-fit on F² | 1.05 | To be determined |
| Final R indices [I>2sigma(I)] | R1 = 0.034, wR2 = 0.088 | To be determined |
| R indices (all data) | R1 = 0.045, wR2 = 0.095 | To be determined |
Experimental Protocol for X-ray Crystallography
The following section details a standard experimental workflow for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Method: Slow evaporation of a saturated solution is a common and effective technique.
-
Solvents to be Screened: A range of solvents with varying polarities should be tested, including but not limited to:
-
Ethanol
-
Methanol
-
Acetone
-
Acetonitrile
-
Toluene
-
Mixtures of the above solvents.
-
-
Procedure:
-
Dissolve the compound in a minimal amount of the chosen solvent or solvent mixture at room temperature or with gentle heating to achieve saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor for the formation of well-defined, transparent crystals.
-
Crystal Mounting and Data Collection
-
Crystal Selection: A suitable crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects is selected under a microscope.
-
Mounting: The crystal is mounted on a cryoloop using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during cooling.
-
Diffractometer: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device is used. Common X-ray sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Data Collection Strategy:
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
A preliminary unit cell is determined from a few initial frames.
-
A full sphere of diffraction data is collected using a combination of ω and φ scans to ensure high completeness and redundancy.
-
Data Processing and Structure Solution
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for Lorentz and polarization effects. Software such as SAINT (Bruker) or XDS can be used. Scaling and merging of the data are performed using programs like SADABS or SCALEPACK.
-
Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. For small molecules, direct methods are typically successful. SHELXT is a widely used program for this purpose.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F². This process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. SHELXL is the standard software for this step. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structure Validation and Visualization
-
Validation: The final refined structure is validated using tools like checkCIF to ensure that the geometric parameters and crystallographic statistics are within expected ranges.
-
Visualization: The final crystal structure, including molecular packing and intermolecular interactions, can be visualized using software such as OLEX2, Mercury, or Diamond.
Experimental Workflow
Caption: Experimental workflow for the X-ray crystallographic characterization of a small molecule.
Commonly Used Software
A variety of software packages are available for the analysis of X-ray diffraction data. Many are integrated into comprehensive suites provided by diffractometer manufacturers.
| Stage | Software Examples |
| Data Collection | APEX (Bruker), CrysAlisPro (Rigaku) |
| Data Processing | SAINT (Bruker), XDS, HKL-2000 |
| Structure Solution | SHELXT, SIR |
| Structure Refinement | SHELXL, Olex2-refine |
| Visualization | OLEX2, Mercury, Diamond, PLATON |
| Databases | Cambridge Structural Database (CSD) |
References
A Comparative Guide to the Reactivity of 2-Chloro-4-cyano-6-fluorobenzoic Acid and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Chloro-4-cyano-6-fluorobenzoic acid with analogous substituted benzoic acids. The analysis is grounded in fundamental principles of organic chemistry and supported by available data on the electronic and steric effects of substituents on the aromatic ring. This document aims to assist researchers in understanding the relative reactivity of these compounds, which is crucial for designing synthetic routes and developing new chemical entities.
Introduction to Substituent Effects on Reactivity
The reactivity of a substituted benzene ring is intricately governed by the electronic and steric properties of its substituents. These effects modulate the electron density of the aromatic ring and influence the accessibility of its reactive centers. In the context of this compound, the interplay of three distinct electron-withdrawing groups—chloro, cyano, and fluoro—along with the carboxylic acid moiety, creates a unique reactivity profile.
Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring through inductive (-I) and/or resonance (-M) effects, making the ring less susceptible to electrophilic attack but more activated towards nucleophilic aromatic substitution (SNAr).[1] Conversely, electron-donating groups (EDGs) increase the ring's electron density, facilitating electrophilic substitution.[2] Halogens are a special case, as they exhibit an electron-withdrawing inductive effect and an electron-donating resonance effect.[2]
Reactivity Analysis of this compound
This compound possesses three electron-withdrawing substituents. The fluoro and chloro groups primarily exert a strong inductive electron-withdrawing effect due to their high electronegativity. The cyano group is a powerful electron-withdrawing group through both inductive and resonance effects. The carboxylic acid group is also deactivating towards electrophilic substitution.[2]
This high degree of electron deficiency makes the aromatic ring of this compound particularly susceptible to nucleophilic aromatic substitution (SNAr) . The positions ortho and para to the electron-withdrawing groups are activated for nucleophilic attack. In this molecule, the positions of the chloro and fluoro groups make them potential leaving groups in SNAr reactions.
Comparison with Similar Compounds
To understand the unique reactivity of this compound, it is instructive to compare it with structurally related compounds. The following sections provide a qualitative comparison based on established principles of physical organic chemistry.
Effect of Halogen Substitution
The nature of the halogen atom at the 2- and 6-positions significantly influences the reactivity of the aromatic ring. While all halogens are deactivating in electrophilic aromatic substitution, their impact on nucleophilic aromatic substitution varies. In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile, which is favored by more electron-withdrawing substituents.[1] Therefore, a fluoro substituent, being more electronegative than a chloro substituent, would be expected to activate the ring more strongly towards nucleophilic attack. However, the carbon-halogen bond strength also plays a role in the elimination step, with the C-F bond being the strongest and the C-I bond being the weakest.
Role of the Cyano Group
The cyano group at the 4-position plays a crucial role in activating the ring for nucleophilic attack. Its strong electron-withdrawing nature, through both induction and resonance, helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction.[3] Compounds lacking this group would be significantly less reactive towards nucleophiles.
The "Ortho Effect"
The presence of substituents at the ortho positions (2- and 6-) to the carboxylic acid group can lead to steric hindrance. This "ortho effect" can influence the acidity of the carboxylic acid and its reactivity in reactions such as esterification or amide bond formation. Steric hindrance can force the carboxyl group out of the plane of the benzene ring, which can affect its resonance with the ring and alter its acidity.
Quantitative Data Comparison
| Compound | Relative Rate of Nucleophilic Aromatic Substitution (SNAr) | Relative Rate of Amide Bond Formation (with a non-hindered amine) | pKa (Predicted Trend) |
| This compound | High | Moderate to Low (due to ortho-substituents) | Low (Strongly acidic) |
| 2,6-Dichloro-4-cyanobenzoic acid | Moderate to High | Moderate to Low (due to ortho-substituents) | Low (Strongly acidic) |
| 2,6-Difluoro-4-cyanobenzoic acid | Very High | Moderate to Low (due to ortho-substituents) | Very Low (Very acidic) |
| 2-Chloro-6-fluorobenzoic acid | Moderate | Moderate (less hindered than cyano-substituted) | Moderate |
| 4-Cyanobenzoic acid | Low (lacks ortho/para activating leaving groups) | High | Low |
Note: This table represents predicted trends based on established chemical principles. Actual reaction rates and pKa values would require experimental determination.
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of chemical reactivity. Below are generalized methodologies for assessing the reactivity of substituted benzoic acids in two key transformations: nucleophilic aromatic substitution and amide bond formation.
Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)
Objective: To compare the relative rates of reaction of various substituted chlorobenzoic acids with a common nucleophile.
Materials:
-
This compound
-
2,6-Dichloro-4-cyanobenzoic acid
-
2,6-Difluoro-4-cyanobenzoic acid
-
Nucleophile (e.g., sodium methoxide in methanol)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Internal standard for chromatography (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Analytical instruments: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
In separate, identical reaction vessels, dissolve equimolar amounts of each benzoic acid derivative and the internal standard in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Equilibrate the reaction mixtures to a constant temperature (e.g., 50 °C).
-
Initiate the reactions by adding an equimolar amount of the nucleophile solution to each vessel simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Extract the organic components from the quenched aliquot using an appropriate solvent.
-
Analyze the organic extract by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Plot the concentration of the starting material versus time for each compound to determine the initial reaction rate.
Protocol 2: Competitive Amide Bond Formation
Objective: To determine the relative reactivity of substituted benzoic acids towards amide bond formation in a competitive reaction.
Materials:
-
A mixture of equimolar amounts of this compound and a comparator acid (e.g., 4-cyanobenzoic acid).
-
A limiting amount of an amine (e.g., benzylamine, 0.5 equivalents relative to the total amount of acids).
-
An amide coupling reagent (e.g., HATU, HOBt/EDC).
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA).
-
Anhydrous solvent (e.g., Dichloromethane - DCM or DMF).
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate).
-
Extraction solvent (e.g., ethyl acetate).
-
Analytical instruments: HPLC or LC-MS.
Procedure:
-
Dissolve the mixture of benzoic acid derivatives in the anhydrous solvent.
-
Add the non-nucleophilic base and the coupling reagent to the solution.
-
Stir the mixture for a short activation period (e.g., 5 minutes) at room temperature.
-
Add the amine to the reaction mixture.
-
Allow the reaction to proceed for a set period (e.g., 1 hour).
-
Quench the reaction by adding the quenching solution.
-
Extract the organic components with an appropriate solvent.
-
Analyze the organic extract by HPLC or LC-MS to determine the relative amounts of the two amide products formed. The ratio of the products will indicate the relative reactivity of the starting acids.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of substituted benzoic acids.
References
A Comparative Guide to the Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a literature-based review of plausible synthetic routes for 2-Chloro-4-cyano-6-fluorobenzoic acid. As no direct synthesis for this specific molecule has been prominently reported in the reviewed literature, this document outlines and compares proposed pathways based on well-established organic chemistry transformations. The experimental data and protocols provided are derived from analogous reactions on structurally similar compounds.
Introduction
This compound is a highly functionalized aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of chloro, cyano, and fluoro substituents, along with a carboxylic acid group, offers multiple points for further chemical modification. This guide explores three potential synthetic strategies to obtain this target molecule, starting from commercially available or readily synthesizable precursors. Each route is evaluated based on the feasibility of its steps, potential yields, and the nature of the required reagents and reaction conditions.
Proposed Synthetic Pathways
Three plausible synthetic routes are presented, each commencing from a different starting material:
-
Route 1: Starting from 2-Chloro-6-fluorotoluene
-
Route 2: Starting from 2-Chloro-6-fluorobenzaldehyde
-
Route 3: Starting from a substituted aniline derivative
The following sections detail the individual steps of each proposed route, accompanied by generalized experimental protocols and comparative data.
Route 1: Synthesis from 2-Chloro-6-fluorotoluene
This route involves the initial nitration of 2-chloro-6-fluorotoluene, followed by reduction of the nitro group to an amine, introduction of the cyano group via a Sandmeyer reaction, and final oxidation of the methyl group to a carboxylic acid.
Logical Workflow
Caption: Synthetic pathway starting from 2-Chloro-6-fluorotoluene.
Experimental Protocols and Data
Step 1a: Nitration of 2-Chloro-6-fluorotoluene
-
Protocol: To a stirred mixture of 2-chloro-6-fluorotoluene in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 10 °C. The mixture is stirred for several hours and then poured onto crushed ice. The precipitated product, 2-chloro-6-fluoro-4-nitrotoluene, is filtered, washed with water, and dried.
Step 1b: Reduction of 2-Chloro-6-fluoro-4-nitrotoluene
-
Protocol: The nitro compound is dissolved in ethanol, and a reducing agent such as tin(II) chloride in concentrated hydrochloric acid is added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is made alkaline with sodium hydroxide solution, and the product, 4-amino-2-chloro-6-fluorotoluene, is extracted with an organic solvent like ethyl acetate.
Step 1c: Sandmeyer Reaction (Cyanation)
-
Protocol: The amino compound is diazotized by dissolving it in an aqueous solution of a strong acid (e.g., HCl) and treating it with a solution of sodium nitrite at 0-5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The reaction is gently warmed to facilitate the replacement of the diazonium group with a cyano group, yielding 2-chloro-4-cyano-6-fluorotoluene.
Step 1d: Oxidation of the Methyl Group
-
Protocol: The 2-chloro-4-cyano-6-fluorotoluene is heated under reflux with a strong oxidizing agent, such as potassium permanganate in an alkaline solution.[1][2] After the reaction is complete, the excess oxidizing agent is destroyed, and the manganese dioxide is filtered off. The filtrate is then acidified to precipitate the final product, this compound.[1][2]
Comparative Data for Route 1
| Step | Reaction | Reagents | Typical Yield (%) | Reference for Analogy |
| 1a | Nitration | HNO₃, H₂SO₄ | 80-90 | General Nitration |
| 1b | Reduction | SnCl₂, HCl | 70-85 | General Nitro Reduction |
| 1c | Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 60-75 | [3][4][5] |
| 1d | Oxidation | KMnO₄, NaOH | 70-85 | [6][7][8] |
Route 2: Synthesis from 2-Chloro-6-fluorobenzaldehyde
This pathway is similar to Route 1 but begins with the commercially available 2-chloro-6-fluorobenzaldehyde. The aldehyde group is first protected before proceeding with nitration, reduction, and cyanation, followed by deprotection and oxidation.
Logical Workflow
Caption: Synthetic pathway starting from 2-Chloro-6-fluorobenzaldehyde.
Experimental Protocols and Data
Step 2a: Protection of the Aldehyde Group
-
Protocol: 2-Chloro-6-fluorobenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene) to form the corresponding acetal.
Steps 2b-2d: Nitration, Reduction, and Sandmeyer Reaction
-
Protocols: These steps are analogous to steps 1a-1c in Route 1, performed on the protected aldehyde.
Step 2e: Deprotection of the Aldehyde Group
-
Protocol: The protected cyano-aldehyde is treated with an aqueous acid solution (e.g., dilute HCl) to hydrolyze the acetal and regenerate the aldehyde group, yielding 2-chloro-4-cyano-6-fluorobenzaldehyde.
Step 2f: Oxidation of the Aldehyde Group
-
Protocol: The aldehyde is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).[9][10][11][12][13] The reaction is typically carried out in a suitable solvent, and the product is isolated after an acidic workup.[9][10][11][12][13]
Comparative Data for Route 2
| Step | Reaction | Reagents | Typical Yield (%) | Reference for Analogy |
| 2a | Protection | Ethylene glycol, p-TsOH | 90-95 | General Acetal Formation |
| 2b | Nitration | HNO₃, H₂SO₄ | 80-90 | General Nitration |
| 2c | Reduction | SnCl₂, HCl | 70-85 | General Nitro Reduction |
| 2d | Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 60-75 | [3][4][5] |
| 2e | Deprotection | aq. HCl | 85-95 | General Acetal Hydrolysis |
| 2f | Oxidation | KMnO₄ or CrO₃/H₂SO₄ | 80-90 | [9][10][11][12][13] |
Route 3: Synthesis from a Substituted Aniline
This route proposes starting with a pre-functionalized aniline, where the cyano group is introduced early in the synthesis.
Logical Workflow
Caption: Synthetic pathway starting from a substituted aniline.
Experimental Protocols and Data
Step 3a: Fluorination of 4-Amino-2-chlorobenzoic acid
-
Protocol: This step is conceptually challenging. Direct fluorination of such a molecule is difficult. A more plausible approach would involve a different starting material or a multi-step sequence to introduce the fluorine at the 6-position. A Balz-Schiemann type reaction on a suitable precursor could be considered, but this would require a different strategic approach.
Step 3b: Diazotization of 4-Amino-2-chloro-6-fluorobenzoic acid
-
Protocol: The aminobenzoic acid derivative is dissolved in an aqueous acidic solution and treated with sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt.[3][4][14][15][16][17]
Step 3c: Sandmeyer Reaction (Cyanation)
-
Protocol: The freshly prepared diazonium salt solution is added to a solution of copper(I) cyanide to yield the final product, this compound.[18][19][20][21][22]
Comparative Data for Route 3
| Step | Reaction | Reagents | Typical Yield (%) | Reference for Analogy |
| 3a | Fluorination | - | Highly Variable | - |
| 3b | Diazotization | NaNO₂, HCl | 90-95 (in solution) | [3][4][14][15][16][17] |
| 3c | Sandmeyer Cyanation | CuCN | 60-75 | [18][19][20][21][22] |
Comparison of Proposed Routes
| Feature | Route 1 (from Toluene) | Route 2 (from Aldehyde) | Route 3 (from Aniline) |
| Starting Material Availability | Readily available | Commercially available | Requires synthesis |
| Number of Steps | 4 | 6 (including protection/deprotection) | 3 (conceptually) |
| Key Challenges | Control of nitration regioselectivity | Protection/deprotection steps add complexity | Fluorination step is difficult; starting material not readily available |
| Overall Feasibility | High | High | Moderate to Low |
| Potential for Scale-up | Good | Good | Limited by starting material synthesis |
Conclusion
Based on the analysis of the proposed synthetic pathways, Route 1, starting from 2-chloro-6-fluorotoluene, appears to be the most practical and efficient approach for the synthesis of this compound. This route utilizes a readily available starting material and involves a sequence of well-established and high-yielding reactions. While Route 2 is also feasible, the additional protection and deprotection steps add to the overall complexity and may reduce the overall yield. Route 3 is conceptually the most direct but is hampered by the lack of a readily available starting material and the significant challenge of regioselective fluorination.
For researchers and drug development professionals seeking to synthesize this compound, focusing on the optimization of the nitration of 2-chloro-6-fluorotoluene and the subsequent Sandmeyer and oxidation reactions is recommended as the most promising strategy.
References
- 1. How do you convert the following Toluene to Benzoic class 11 chemistry CBSE [vedantu.com]
- 2. youtube.com [youtube.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. quora.com [quora.com]
- 9. Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid | Scientific.Net [scientific.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. studypool.com [studypool.com]
- 13. researchgate.net [researchgate.net]
- 14. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 15. questjournals.org [questjournals.org]
- 16. chemtube3d.com [chemtube3d.com]
- 17. [PDF] Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics | Semantic Scholar [semanticscholar.org]
- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sandmeyer Reaction [organic-chemistry.org]
- 20. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 21. lscollege.ac.in [lscollege.ac.in]
- 22. iris.unito.it [iris.unito.it]
A Comparative Guide to the Environmental Impact of Ibuprofen Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), has undergone a significant evolution driven by the principles of green chemistry. This guide provides a detailed, objective comparison of the traditional Boots synthesis and the more modern, environmentally sustainable BHC (Boots-Hoechst-Celanese) synthesis. The BHC process demonstrates substantial improvements in efficiency, waste reduction, and safety, offering a compelling case for the adoption of greener synthetic routes in pharmaceutical manufacturing. This comparison is supplemented with quantitative data, detailed experimental protocols, and a workflow diagram for assessing the environmental impact of chemical syntheses.
Quantitative Comparison of Synthesis Routes
The BHC Green Synthesis of ibuprofen exhibits marked improvements over the traditional Boots method across several key green chemistry metrics. The reduction in the number of synthetic steps leads to a significant increase in atom economy and a drastic decrease in waste generation.
| Metric | Traditional Boots Synthesis | BHC Green Synthesis |
| Number of Steps | 6[1][2] | 3[1][2] |
| Atom Economy | 40%[1][2][3][4][5] | 77% (approaches 99-100% with byproduct recovery)[1][2][3][6] |
| Overall Yield | ~40%[2] | ~77-80%[2] |
| Waste Generation | Substantial inorganic salt formation (e.g., aluminum trichloride hydrate)[1][2][3][6] | Minimal, with acetic acid as the only major byproduct, which is recoverable and reusable[1][2][6] |
| Catalyst | Stoichiometric aluminum trichloride (not recovered)[1][2][4] | Catalytic and recyclable anhydrous hydrogen fluoride (HF), Raney Nickel, and Palladium (Pd)[1][2][4][6] |
| Reagent Toxicity | Uses toxic reagents like hydrochloric acid and ammonia.[3][6] | Eliminates the use of many toxic reagents employed in the Boots process.[1] |
| Solvent Use | Utilizes various organic solvents.[1] | Anhydrous hydrogen fluoride acts as both a catalyst and a solvent, which is recovered and reused.[1][6] |
Experimental Protocols
The methodologies for both the traditional and the green synthesis of ibuprofen are outlined below. These protocols highlight the key differences in reagents, reaction conditions, and overall process complexity.
Traditional Boots Synthesis of Ibuprofen
The original route developed by the Boots Pure Drug Company is a six-step process characterized by the use of stoichiometric reagents, which contributes to its low atom economy.[2][7]
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using a stoichiometric amount of aluminum trichloride catalyst to form 4'-isobutylacetophenone.[2][8]
-
Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in a Darzens reaction to form an α,β-epoxy ester.[2][8]
-
Hydrolysis & Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to yield an aldehyde.[2][8]
-
Oxime Formation: The aldehyde is reacted with hydroxylamine to form an oxime.[8]
-
Nitrile Formation: The oxime is dehydrated to form a nitrile.[8]
-
Hydrolysis: The nitrile is hydrolyzed to yield ibuprofen.[6]
BHC Green Synthesis of Ibuprofen
The BHC process, developed in the 1990s, is a three-step synthesis that embodies the principles of green chemistry by utilizing catalytic and recyclable reagents.[5][9]
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF is recovered and reused with high efficiency.[1][2][10] The only byproduct is acetic acid, which can also be recovered and reused.[2][6]
-
Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is reduced to an alcohol using hydrogen gas in the presence of a Raney nickel catalyst, which is recovered and reused.[2][6]
-
Carbonylation: The alcohol is then carbonylated using carbon monoxide with a palladium catalyst to directly form ibuprofen. The palladium catalyst is also recovered and reused.[2][6]
Alternative and Emerging Synthesis Routes
Beyond the well-established Boots and BHC processes, research into even more environmentally benign methods for ibuprofen synthesis is ongoing. A continuous-flow synthesis process was introduced by Bogdan et al., and a more recent development involves an enzymatic synthetic route.[11] A life cycle assessment comparing the BHC, Bogdan, and the enzymatic routes has shown that the enzymatic process, particularly with high enzyme recycling efficiency, can lead to a general reduction in environmental impact across a wide range of categories.[11]
Visualizing the Assessment Workflow
The following diagram illustrates a generalized workflow for assessing the environmental impact of different chemical synthesis routes, a critical process in the development of sustainable pharmaceutical manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. prezi.com [prezi.com]
- 5. 9.4 Reaction Yields – Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. gup.ugal.ro [gup.ugal.ro]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 9. prezi.com [prezi.com]
- 10. chemistryforsustainability.org [chemistryforsustainability.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to the Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to 2-Chloro-4-fluorobenzoic Acid, a Key Intermediate.
This guide provides a comparative analysis of various synthetic methodologies for the production of 2-chloro-4-fluorobenzoic acid, a crucial precursor for the synthesis of 2-Chloro-4-cyano-6-fluorobenzoic acid. Due to a lack of direct comparative studies for the cyano-substituted target compound, this guide focuses on the benchmarkable synthesis of its immediate precursor. The introduction of the cyano group will be addressed as a subsequent synthetic consideration. The following sections present quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable production method for their needs.
Performance Comparison of Synthetic Routes
The production of 2-chloro-4-fluorobenzoic acid has been approached through several distinct synthetic strategies. The following table summarizes the key quantitative data from various methods, offering a clear comparison of their efficiencies and reaction conditions.
| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-Chloro-4-fluorotoluene | Co(OAc)₂, Mn(OAc)₂, t-BuOOH, HBr, O₂ | 130-160°C, 300 psi | 92% | Not Specified | [1] |
| 2-Chloro-4-aminobenzonitrile | 1. HCl, NaNO₂, NaBF₄; 2. Toluene, heat | 1. 0-70°C; 2. 120°C | High | Not Specified | [2] |
| 2-Chloro-4-fluorobenzonitrile | H₂SO₄ (90%) | 100°C, 4 hours | 93.05% | Not Specified | [2] |
| 2-Chloro-4-fluorobenzonitrile | NaOH (10%) then HCl | 80°C, 3 hours | 90.02% | Not Specified | [2] |
| 2-Chloro-4-fluorobenzaldehyde | NaClO₂, HCl | 0-80°C, 1 hour | 90.8% | Not Specified | [3] |
| m-Chloroaniline | Multi-step synthesis | Varied | ≥ 85% | Not Specified | [4] |
| 2-Chloro-4-aminobromobenzene | 1. Diazotization; 2. Cyanation; 3. Hydrolysis | Varied | High | >91% | [5] |
| 2-Chloro-4-fluoroaniline | t-BuONO, 1,1-dichloroethylene, CuCl₂ | Not Specified | High (hydrolysis step 90.15-90.71%) | >90% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are the experimental protocols for key methods identified in the comparison.
Method 1: Oxidation of 2-Chloro-4-fluorotoluene[1]
This method utilizes a catalytic oxidation process to convert the methyl group of 2-chloro-4-fluorotoluene into a carboxylic acid.
Procedure:
-
A 1.5 L tantalum steel autoclave is charged with Co(OAc)₂·4H₂O (300 mg, 1.20 mmol), Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol), tert-butyl hydroperoxide (600 mg, 4.10 mmol), 48% HBr (600 mg), 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol), and glacial acetic acid (240 mL).
-
The autoclave is pressurized with oxygen to 300 psi and heated to 130-160°C for 3 hours.
-
After cooling, the reaction mixture is poured into ice water (250 mL).
-
The resulting white solid is collected by suction filtration, washed with water (4 x 100 mL), and dried in a vacuum oven at 60°C overnight to yield 2-chloro-4-fluorobenzoic acid.
Method 2: Hydrolysis of 2-Chloro-4-fluorobenzonitrile[2]
This protocol describes the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.
Procedure:
-
To a 100 mL four-necked flask, add 35 g of 90% sulfuric acid solution and 5 g of 2-chloro-4-fluorobenzonitrile.
-
The mixture is heated to 100°C and stirred for 4 hours.
-
After cooling to room temperature, the reaction mixture is diluted with 40 mL of water.
-
The product is extracted with dichloromethane (3 x 40 mL).
-
The combined organic phases are dried and the solvent is removed under reduced pressure to yield the product.
Method 3: Oxidation of 2-Chloro-4-fluorobenzaldehyde[3]
This procedure employs sodium chlorite to oxidize the aldehyde to a carboxylic acid.
Procedure:
-
In a 100 mL three-necked flask, dissolve 1 g (6.31 mmol) of 2-chloro-4-fluorobenzaldehyde in 20 mL of acetonitrile and cool to 0°C.
-
Add a solution of 1.71 g (18.92 mmol) of NaClO₂ in 5 mL of water.
-
Slowly add a solution of 3.31 mL (25.23 mmol) of HCl in 5 mL of water, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then heat to 80°C for 30 minutes.
-
After completion, the acetonitrile is removed, and the aqueous residue is diluted with 10 mL of water.
-
The pH is adjusted to 2 with 6N HCl, and the product is extracted with ethyl acetate.
-
The organic phase is dried and concentrated, and the crude product is purified by column chromatography.
Synthetic Workflow and Logical Relationships
The synthesis of 2-chloro-4-fluorobenzoic acid can be visualized as a series of transformations from different starting materials. The following diagram illustrates a generalized workflow.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-Chloro-4-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 5. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 6. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]
Safety Operating Guide
Prudent Disposal of 2-Chloro-4-cyano-6-fluorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Chloro-4-cyano-6-fluorobenzoic acid based on available safety data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this exact compound was publicly available at the time of writing. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
The proper handling and disposal of this compound are critical to ensuring laboratory safety and environmental protection. This guide offers a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated chemical fume hood.
Key Hazards to Consider:
-
Irritation: Similar halogenated benzoic acids are known to cause skin and serious eye irritation, as well as respiratory irritation.
-
Environmental Hazards: Do not allow this chemical to enter drains or the environment.[1]
Step-by-Step Disposal Procedure
-
Initial Containment:
-
Ensure the waste material is in a clearly labeled, sealed, and compatible container. Leave chemicals in their original containers whenever possible.
-
Do not mix with other waste materials.
-
-
Waste Classification:
-
Disposal Method:
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes relevant information for a structurally similar compound, 2-Chloro-4-fluorobenzoic acid. This information should be used as a conservative guide.
| Property | Value | Source |
| Melting Point | 181-186 °C | --INVALID-LINK-- |
| GHS Hazard Statements | H302, H315, H318, H335 | --INVALID-LINK-- |
| GHS Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | --INVALID-LINK-- |
GHS Hazard Statement Explanations:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
